ISA-2011B
Description
Properties
IUPAC Name |
(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEZESVJDPKRDS-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ISA-2011B
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISA-2011B is a novel small molecule inhibitor targeting phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and summarizing key preclinical data. Experimental methodologies from pivotal studies are described to provide a thorough understanding of the supporting evidence.
Introduction
This compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline, has emerged as a promising therapeutic agent with potent anti-cancer and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of PIP5K1α, a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] PIP2 is a critical second messenger and a substrate for PI3K, placing PIP5K1α at a crucial node in cellular signaling. By targeting PIP5K1α, this compound disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in various diseases, notably in cancer and autoimmune disorders.[1][4][5]
Core Mechanism of Action: Inhibition of PIP5K1α
This compound exhibits high binding affinity for PIP5K1α.[6] Its inhibitory action leads to a reduction in the cellular pool of PIP2. This has two major downstream consequences:
-
Inhibition of the PI3K/AKT Pathway: PIP2 is the substrate for PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key activator of the serine/threonine kinase AKT. By depleting PIP2, this compound effectively attenuates the activation of PI3K and subsequently AKT.[1][7] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth.[8]
-
Modulation of T-Cell Signaling: In T lymphocytes, PIP2 is essential for T-cell receptor (TCR) and CD28 co-stimulatory signaling.[2][3] It is a precursor for inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium influx and NF-AT activation, leading to IL-2 production.[2][3] this compound's inhibition of PIP5K1α impairs these processes, thereby modulating T-cell activation and pro-inflammatory responses.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration | Result | Reference |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 10 µM | 41.23% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 20 µM | 51.35% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 50 µM | 78.38% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | PIP5K1α Expression | Not Specified | 78.6% inhibition of expression | [6] |
| 22Rv1 (Prostate Cancer) | AR-V7 and CDK1 Expression | Not Specified | Remarkable reduction in nucleus and cytoplasm | [6] |
| DU145 (Prostate Cancer) | Cell Migration | Not Specified | Significant inhibition of migratory ability | [9] |
| C4-2 (Prostate Cancer) | AR Expression | Not Specified | 72% decrease in expression | [9] |
| C4-2 (Prostate Cancer) | CDK1 Expression | Not Specified | 96% decrease in expression | [9] |
| MCF-7 (Breast Cancer) | pSer-473 AKT Level | Not Specified | ~40% reduction | [10] |
| MCF-7 (Breast Cancer) | Cyclin D1 Level | Not Specified | >90% reduction | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Duration | Result | Reference |
| PC-3 (Prostate Cancer) | This compound | 20 days | Tumor regression (Mean volume: 42.00 mm³) vs. control (500.00 mm³) | [1] |
| PC-3 (Prostate Cancer) | This compound + Docetaxel | 20 days | Tumor regression (Mean volume: 36.00 mm³) | [1] |
| MDA-MB-231 (Breast Cancer) | This compound | 24 days | 3-fold smaller tumor size vs. control (600 mm³ vs. 2160 mm³) | [10] |
| PC-3 (Prostate Cancer) | This compound | 48 days | Mean tumor volume of 51.0 mm³ vs. control (406.8 mm³) | |
| PC-3 (Prostate Cancer) | This compound + Tamoxifen | 48 days | Mean tumor volume of 4.1 mm³ |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells
The primary anti-cancer mechanism of this compound is the disruption of the PIP5K1α-PI3K-AKT signaling axis. This leads to decreased cell proliferation, survival, and invasion.[1][7]
Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT pathway in cancer cells.
This compound Mechanism of Action in T-Lymphocytes
In T-cells, this compound impairs CD28 co-stimulatory signaling, which is crucial for T-cell activation and the subsequent inflammatory response.[2][3]
Caption: this compound modulates T-cell activation by inhibiting PIP5K1α and downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTS)
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.[1]
-
Method:
-
PC-3 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound (e.g., 10, 20, and 50 µM) or vehicle control (DMSO).[1][6]
-
After a specified incubation period (e.g., 48 hours), a tetrazolium compound (MTS) was added to each well.
-
The plates were incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance was measured at 490 nm using a microplate reader. The proliferation rate was calculated relative to the vehicle-treated control cells.[1]
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.[4][7]
-
Method:
-
Cells were treated with this compound or vehicle control for a specified duration.
-
Cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIP5K1α, p-AKT, AKT, AR, CDK1, β-actin).[4][7]
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[1][10]
-
Method:
-
Human cancer cells (e.g., PC-3 or MDA-MB-231) were subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[1][6]
-
Tumors were allowed to grow to a palpable size (e.g., 50 mm³).[1][10]
-
Mice were randomized into treatment groups: vehicle control, this compound, and potentially a positive control (e.g., docetaxel) or combination therapy.[1]
-
Treatments were administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling proteins).[10]
-
PIP5Kα Kinase Assay
-
Objective: To directly measure the inhibitory effect of this compound on the lipid kinase activity of PIP5Kα.[3][11]
-
Method:
-
Jurkat cells were transfected with a vector expressing HA-tagged PIP5K1α or an empty vector control.[3][11]
-
Transfected cells were treated with this compound or DMSO.
-
PIP5K1α was immunoprecipitated from cell lysates using an anti-HA antibody.
-
The immunoprecipitates were subjected to an in vitro kinase assay with [γ-³²P]ATP and a PIP substrate.
-
The reaction products were separated by thin-layer chromatography, and the radiolabeled PIP2 was visualized by autoradiography.
-
The amount of PIP2 produced was quantified to determine the kinase activity.[11]
-
Conclusion
This compound is a potent and specific inhibitor of PIP5K1α that demonstrates significant anti-cancer and immunomodulatory activity in preclinical models. Its mechanism of action, centered on the disruption of the PI3K/AKT and related signaling pathways, provides a strong rationale for its further development as a targeted therapy. The data summarized herein underscore the potential of this compound for the treatment of diseases driven by aberrant PIP5K1α activity, such as advanced prostate cancer and certain inflammatory conditions. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 3. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 10. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of ISA-2011B in Modulating Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the signaling pathway involvement of ISA-2011B, a novel small molecule inhibitor. This compound has garnered significant interest for its potential therapeutic applications, primarily through its targeted inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α). This document details the mechanism of action of this compound, its impact on downstream signaling cascades, and provides a summary of key experimental findings and methodologies.
Core Mechanism of Action: Targeting PIP5K1α
This compound is a diketopiperazine-fused, C-1 indol-3-yl substituted tetrahydroisoquinoline that functions as a potent and selective inhibitor of PIP5K1α.[1][2] This lipid kinase is a critical enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2) from phosphatidylinositol 4-phosphate (PIP).[3] PIP2 is a key second messenger and a precursor for other signaling molecules, placing PIP5K1α at a crucial juncture in cellular signal transduction.[1][2] By inhibiting PIP5K1α, this compound effectively reduces the cellular pool of PIP2, leading to the modulation of multiple downstream pathways.
Downstream Signaling Consequences of PIP5K1α Inhibition by this compound
The primary and most well-documented downstream effect of this compound is the suppression of the PI3K/AKT signaling pathway.[1][2][4] This occurs because PIP2 serves as the substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 is essential for the recruitment and activation of the serine/threonine kinase AKT. Consequently, this compound-mediated inhibition of PIP5K1α leads to a cascade of events including:
-
Reduced PIP2 and PIP3 Levels: Direct inhibition of PIP5K1α by this compound curtails the production of PIP2, which in turn limits the synthesis of PIP3 by PI3K.[1][2]
-
Inhibition of AKT Activation: The reduction in PIP3 levels prevents the phosphorylation and subsequent activation of AKT.[1][2]
-
Modulation of Cell Cycle Regulators: this compound treatment has been shown to lead to the downregulation of CDK1 and sustained levels of the cyclin-dependent kinase inhibitor p27.[1]
-
Suppression of Androgen Receptor (AR) Signaling: In the context of prostate cancer, this compound has been observed to inhibit Androgen Receptor (AR) signaling pathways, partly through a feedback loop involving CDK1.[1] It also leads to a reduction in the expression of AR and its splice variant AR-V7.[5][6]
These molecular events culminate in the inhibition of crucial cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and invasion.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment Concentration | Effect | Percentage Change | Reference |
| PC-3 | 10 µM | Reduction in cell proliferation | 41.23% | [5] |
| PC-3 | 20 µM | Reduction in cell proliferation | 51.35% | [5] |
| PC-3 | 50 µM | Reduction in cell proliferation | 78.38% | [5] |
| PC-3 | Not specified | Inhibition of PIP5K1α expression | 78.6% | [5] |
| 22Rv1 | Not specified | Reduction in nuclear and cytoplasmic AR-V7 | Remarkable reduction | [5] |
| 22Rv1 | Not specified | Reduction in nuclear and cytoplasmic CDK1 | Remarkable reduction | [5] |
| LNCaP | 20 µM | Inhibition of pSer-473 AKT | 75.55% | [2] |
| C4-2 | Not specified | Decrease in AR expression | 72% | [6] |
| C4-2 | Not specified | Decrease in CDK1 expression | 96% | [6] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Effect | Reference |
| Xenograft mice with PCa tumors | This compound (40 mg/kg) | Significant inhibition of tumor growth | [5] |
| Mice with aggressive PC-3 tumors | This compound | Considerable inhibition of tumor growth over 20 days | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Culture and Drug Treatment: Prostate cancer cell lines (PC-3, 22Rv1, LNCaP, C4-2) are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics. For drug treatments, cells are typically grown for 24 hours before the addition of this compound at specified concentrations (e.g., 10, 20, 50 µM) or DMSO as a vehicle control for various time points (e.g., 6, 24, 48 hours).[5]
Immunoblot Analysis: To assess protein expression levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., PIP5K1α, AR, CDK1, pAKT, β-actin) followed by incubation with secondary antibodies. Protein bands are visualized using chemiluminescence.[8]
Cell Proliferation Assay: The effect of this compound on cell proliferation can be measured using various methods, including the MTT assay or by direct cell counting. For instance, PC-3 cells are seeded in 96-well plates, treated with different concentrations of this compound, and incubated for a specified period. The proliferation rate is then determined relative to vehicle-treated control cells.[5]
Colony Formation Assay: To assess the long-term proliferative potential, cells like SKBR3 are treated with this compound (e.g., 20 µM) or DMSO. After treatment, cells are allowed to grow for an extended period, and the number and size of colonies are quantified.[5]
PIP5Kα Kinase Assay: To directly measure the enzymatic activity of PIP5Kα, immunoprecipitation is performed using an anti-PIP5Kα antibody. The kinase assay is then conducted on the immunoprecipitates, and the reaction products are analyzed by thin-layer chromatography and autoradiography.[9]
In Vivo Xenograft Studies: BALB/c nude mice are implanted with tumor cells. Once tumors are established, mice are treated with this compound (e.g., 40 mg/kg) or a vehicle control, typically administered every other day. Tumor growth is monitored and measured over the course of the experiment.[5]
Visualizing the this compound Signaling Pathway and Experimental Logic
Diagram 1: this compound Signaling Pathway
Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's effects.
Diagram 3: Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical flow from molecular action to therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Biological Activity of ISA-2011B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISA-2011B is a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α). This document provides an in-depth overview of the biological activity of this compound, summarizing key findings from preclinical studies. The data presented herein demonstrates the potent anti-cancer and immunomodulatory effects of this compound, highlighting its mechanism of action through the inhibition of the PI3K/AKT signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PIP5K1α with this compound.
Introduction
Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) is a lipid kinase that plays a crucial role in the production of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger involved in various cellular processes, including cell growth, survival, and invasion.[1][2] Elevated levels of PIP5K1α have been associated with poor prognosis in prostate cancer and are correlated with increased levels of the androgen receptor.[1][3] this compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative, has been identified as a potent and selective inhibitor of PIP5K1α.[2][4] This document details the biological activities of this compound, focusing on its effects in oncology and immunology.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PIP5K1α.[2] By binding to PIP5K1α, this compound blocks the synthesis of PIP2.[2] PIP2 serves as a precursor for phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of the PI3K/AKT signaling pathway.[1][2] Consequently, inhibition of PIP5K1α by this compound leads to reduced production of PIP2 and PIP3, resulting in the subsequent inhibition of the PI3K/AKT pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and invasion.[1]
In the context of prostate cancer, this compound-mediated inhibition of the PIP5K1α/PI3K/AKT axis leads to downstream effects on androgen receptor (AR) signaling.[1] Specifically, it has been shown to reduce the expression of AR and its splice variant AR-V7, which is associated with castration-resistant prostate cancer (CRPC).[5][6]
In T lymphocytes, this compound has been shown to impair CD28-dependent costimulatory and pro-inflammatory signals.[4] By inhibiting PIP5Kα lipid-kinase activity, this compound impairs CD3/CD28-induced Ca2+ influx, NF-AT transcriptional activity, and IL-2 gene expression.[4] It also affects CD28 autonomous signals that regulate NF-κB transcriptional activation and the expression of pro-inflammatory cytokines and chemokines.[4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |
| PC-3 | Prostate Cancer | Proliferation (MTS) | 10 | 41.23% reduction in proliferation | [1][5] |
| PC-3 | Prostate Cancer | Proliferation (MTS) | 20 | 51.35% reduction in proliferation | [1][5] |
| PC-3 | Prostate Cancer | Proliferation (MTS) | 50 | 78.38% reduction in proliferation | [1][5] |
| PC-3 | Prostate Cancer | PIP5K1α Expression | Not Specified | 78.6% inhibition | [5][7] |
| 22Rv1 | Prostate Cancer | AR-V7 & CDK1 Expression | Not Specified | Remarkable reduction in nucleus and cytoplasm | [5][7] |
| LNCaP | Prostate Cancer | pSer-473 AKT Expression | Not Specified | 75.55% inhibition | [2] |
| SKBR3 | Breast Cancer | Colony Formation | 20 | Inhibition of colony formation | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Citation |
| PC-3 | This compound | Not Specified | Significant inhibition of tumor growth | [1] |
| AR-V7 overexpressing | This compound | 40 mg/kg | Tumor volume reduced from 844.12 mm³ (control) to 243.77 mm³ | [8] |
| AR-V7 overexpressing | This compound | 40 mg/kg | 93% decrease in AR-V7 expression in tumors | [8] |
Table 3: Kinase Specificity
| Kinase | Binding Affinity | Note | Citation |
| PIP5K1α | Highest | Primary target | [5][7] |
| MARK1 | High | Off-target | [5][7] |
| MARK4 | High | Off-target | [5][7] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this document.
Cell Proliferation Assay (MTS)
-
Cell Seeding: PC-3 cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with this compound at final concentrations of 10, 20, and 50 µM or with DMSO as a vehicle control.
-
Incubation: Cells were incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: The absorbance at 490 nm was recorded using a 96-well plate reader.
-
Data Analysis: The proliferation rate was calculated as the percentage of absorbance relative to the vehicle-treated control cells.[1]
Western Blot Analysis
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PIP5K1α, AR-V7, CDK1, p-AKT, total AKT) overnight at 4°C.
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane was washed three times with TBST.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection reagent.[2][5]
Xenograft Mouse Model
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3 or 22Rv1 overexpressing AR-V7) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a certain volume (e.g., 50 mm³).[1]
-
Treatment: Mice were randomized into treatment and control groups. This compound (e.g., at 40 mg/kg) or vehicle control was administered (e.g., daily intraperitoneal injections).[8]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., Western blot, immunohistochemistry).[1][8]
Figure 2: General experimental workflow for xenograft mouse models.
T-Cell Activation Assays
-
T-Cell Isolation: Primary T cells were isolated from healthy donors.
-
Treatment: T cells were treated with DMSO or this compound at various concentrations for 6 hours.
-
Stimulation: Cells were either left unstimulated or stimulated with anti-CD3 and anti-CD28 antibodies.
-
Calcium Influx Measurement: T cells were loaded with Fluo-3-AM, and intracellular calcium levels were measured by flow cytometry.[9]
-
Gene Expression Analysis: IL-2 mRNA levels were measured by real-time PCR.[9]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting PIP5K1α. Its ability to inhibit the PI3K/AKT pathway has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, particularly in castration-resistant forms.[6] Furthermore, its immunomodulatory effects on T lymphocytes suggest its potential application in inflammatory and autoimmune diseases.[4] The data summarized in this technical guide provides a strong rationale for the continued investigation and clinical development of this compound as a novel targeted therapy. No adverse events were reported in the preclinical mouse studies.[10]
References
- 1. pnas.org [pnas.org]
- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to ISA-2011B: A Selective PIP5K1α Inhibitor
Introduction
ISA-2011B is a novel small molecule inhibitor identified as a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline.[1][2][3] It has garnered significant attention in oncological research, particularly for its potent and selective inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type I Alpha (PIP5K1α).[1][4] PIP5K1α is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger and a precursor for phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5][6] The dysregulation of the PIP5K1α/PI3K/AKT signaling pathway is a hallmark of various malignancies, including advanced prostate cancer.[4][7] this compound has demonstrated promising anti-cancer effects by targeting this pathway, thereby inhibiting tumor growth, proliferation, and invasion.[1][8] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.
Mechanism of Action
This compound exerts its biological effects by directly targeting PIP5K1α. High-throughput kinase profiling has confirmed a high binding affinity of this compound for PIP5K1α.[8][9] By inhibiting the kinase activity of PIP5K1α, this compound effectively reduces the cellular pool of PIP2.[1][3] This has two major downstream consequences:
-
Inhibition of the PI3K/AKT Pathway : PIP2 is the direct substrate for Phosphoinositide 3-kinase (PI3K) to produce PIP3. A reduction in PIP2 levels leads to decreased PIP3 production, which in turn prevents the recruitment and phosphorylation-mediated activation of the serine/threonine kinase AKT.[1][3] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth; its inhibition by this compound is a primary driver of the compound's anti-tumor effects.[1][4]
-
Modulation of Androgen Receptor (AR) Signaling : In prostate cancer, PIP5K1α has been shown to regulate the stability and expression of the Androgen Receptor (AR) and its splice variants, such as AR-V7.[8][10] this compound treatment leads to a significant reduction in AR and AR-V7 expression, disrupting this key signaling axis that drives prostate cancer progression.[8][11]
The inhibition of these pathways ultimately leads to the downregulation of cell cycle regulators like CDK1, sustained expression of inhibitors like p27, and a decrease in markers of invasion and metastasis.[1]
Preclinical Data
In Vitro Studies
This compound has demonstrated significant anti-proliferative and anti-invasive effects across various prostate cancer cell lines. Key quantitative findings are summarized below.
| Parameter | Cell Line | Concentration | Result | Reference |
| Proliferation | PC-3 | 10 µM | Reduced to 58.77% of control | [1][8] |
| PC-3 | 20 µM | Reduced to 48.65% of control | [1][8] | |
| PC-3 | 50 µM | Reduced to 21.62% of control | [1][8] | |
| PIP5K1α Expression | PC-3 | Not specified | Inhibited by 78.6% | [8][9] |
| pSer-473 AKT Expression | LNCaP | Not specified | Inhibited by 75.55% | [3] |
| PC-3 | Not specified | Reduced from 18.44 (control) to 5.49 | [1] | |
| C4-2 | 50 µM | Reduced by 54% | [11] | |
| Adhesion | PC-3 | Not specified | Reduced to 38.82% of control | [1] |
| Invasion | PC-3 | Not specified | Reduced to 55.96% of control | [1] |
| AR Expression | C4-2 | 50 µM | Reduced by 72% | [11] |
| CDK1 Expression | C4-2 | 50 µM | Reduced by 96% | [11] |
| Tumor Spheroid Formation | C4-2 | Not specified | Reduced by 100% | [11] |
In Vivo Studies
The anti-tumor efficacy of this compound has been validated in xenograft mouse models of prostate cancer. Treatment with this compound led to significant tumor growth regression.
| Animal Model | Treatment | Duration | Result | Reference |
| PC-3 Xenograft | This compound | 20 days | Significant tumor growth regression compared to control | [1] |
| 22Rv1 Xenograft (AR-V7 Overexpressing) | This compound (40 mg/kg) | 15 days | Mean tumor volume reduced to 243.77 mm³ from 844.12 mm³ (control) | [10] |
Effects on T-Lymphocytes
Beyond oncology, this compound has been studied in the context of immunology. In human T lymphocytes, this compound was shown to inhibit PIP5Kα lipid-kinase activity, which impairs CD28-dependent costimulatory signals.[12] This leads to reduced Ca2+ influx, NF-AT transcriptional activity, and subsequent expression of IL-2, a key cytokine for T cell proliferation.[12][13]
| Parameter | Cell Type | Concentration | Result | Reference |
| PIP5Kα Kinase Activity | Jurkat T cells | 25 µM | Efficiently inhibited exogenously expressed PIP5Kα activity | [12][13] |
| IL-2 mRNA Levels | Primary T cells | 10 µg/ml | Significantly reduced upon CD3/CD28 stimulation | [13] |
| Cytotoxicity/Apoptosis | Primary T cells | 25 µM | Significant induction of cell mortality and apoptosis | [12] |
| Primary T cells | 10 µM | No significant cytotoxicity observed | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Proliferation Assay (MTS)
The dose-dependent effect of this compound on cell proliferation is commonly determined using a tetrazolium dye-based (MTS) assay.[1][11]
-
Cell Seeding : 5 x 10³ viable cells are seeded into each well of a 96-well plate in 100 µl of complete medium (e.g., RPMI-1640 with 10% FBS).[11]
-
Treatment : After allowing cells to adhere (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (e.g., 0.1% DMSO).[1][11] Cells are incubated for a specified period (e.g., 48 hours).[11]
-
MTS Reagent Addition : 20 µl of MTS reagent is added to each well, and the plate is incubated in the dark for 1-2 hours.[11]
-
Data Acquisition : The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated as a percentage relative to the vehicle-treated control cells.[1]
In Vivo Xenograft Mouse Model
-
Animal Model : 8- to 12-week-old immunodeficient mice (e.g., BALB/c nude mice) are used.[8]
-
Tumor Implantation : Human prostate cancer cells (e.g., PC-3 or 22Rv1) are implanted subcutaneously into the flanks of the mice.[8][10]
-
Treatment Initiation : When tumors reach a palpable volume (e.g., 50 mm³), mice are randomized into treatment and control groups.[1]
-
Drug Administration : this compound is administered (e.g., 40 mg/kg, every second day) via a suitable route, while the control group receives the vehicle.[8][10]
-
Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored to assess toxicity.[1][4]
-
Endpoint : At the end of the study (e.g., day 15 or 20), mice are euthanized, and tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).[10]
Kinase Activity Assay
The inhibitory effect of this compound on PIP5K1α kinase activity can be assessed directly.[12][13]
-
Cell Treatment : Cells (e.g., primary T cells or transfected Jurkat cells) are treated with this compound or DMSO for a defined period (e.g., 6 hours).[13]
-
Immunoprecipitation : PIP5K1α is immunoprecipitated from cell lysates using an anti-PIP5K1α antibody.[13]
-
Kinase Reaction : The immunoprecipitates are incubated with a reaction buffer containing the substrate (PI4P) and [γ-³²P]ATP.
-
Lipid Extraction and Separation : The reaction is stopped, and lipids are extracted. The radiolabeled product (PIP2) is separated from the substrate using thin-layer chromatography (TLC).
-
Detection : The amount of generated ³²P-labeled PIP2 is quantified by autoradiography and densitometric analysis.[12][13]
Conclusion
This compound is a potent and selective inhibitor of PIP5K1α with significant preclinical activity against prostate cancer. Its mechanism of action, centered on the disruption of the critical PI3K/AKT and AR signaling pathways, provides a strong rationale for its further development. The comprehensive in vitro and in vivo data highlight its potential to inhibit tumor growth, proliferation, and invasion. The detailed experimental protocols provide a foundation for future research aimed at exploring the full therapeutic utility of targeting PIP5K1α with this compound, not only in oncology but potentially in immune-mediated diseases as well.
References
- 1. pnas.org [pnas.org]
- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PIP5K1α promotes myogenic differentiation via AKT activation and calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PIP5K1A modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 12. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of ISA-2011B: A Selective PIP5K1α Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ISA-2011B is a novel, potent, and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a critical enzyme in the PI3K/AKT signaling pathway. Discovered through synthetic explorations of C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinolines, this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.
Discovery of this compound
This compound was identified during a synthetic program focused on generating novel heterocyclic compounds using the Pictet-Spengler reaction.[1] The core structure, a diketopiperazine-fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline, was subjected to a high-throughput kinase screen to identify its biological targets.
Target Identification using KINOMEscan
The target of this compound was identified using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases. In this assay, kinases are tagged with a DNA sequence and immobilized on a solid support. The test compound is incubated with the kinase panel, and the amount of kinase bound to the support is measured by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
The results from the KINOMEscan revealed that this compound exhibits a high binding affinity for PIP5K1α.[2][3]
Synthesis of this compound
The synthesis of this compound is achieved through a Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general approach involves the reaction of a substituted tryptamine derivative with a glyoxylic acid derivative to form the tetrahydro-β-carboline core, which is then further elaborated to the final diketopiperazine-fused product.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of PIP5K1α. This inhibition disrupts the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and invasion.[1][2][8]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those of prostate origin.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Concentration (μM) | Result (% of Control) | Reference |
| PC-3 | MTS Proliferation | 10 | 58.77% | [2][9][10] |
| PC-3 | MTS Proliferation | 20 | 48.65% | [2][9][10] |
| PC-3 | MTS Proliferation | 50 | 21.62% | [2][9][10] |
| PC-3 | PIP5K1α Expression | Not Specified | 21.4% (78.6% inhibition) | [2][9][10] |
| C4-2 | AR Expression | 50 | 28% (72% inhibition) | [8] |
| C4-2 | CDK1 Expression | 50 | 4% (96% inhibition) | [8] |
| C4-2 | p-AKT (S473) Expression | 50 | 46% (54% inhibition) | [8] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in xenograft mouse models of prostate and breast cancer.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Mean Tumor Volume (Treated) | Mean Tumor Volume (Control) | P-value | Reference |
| Prostate Cancer | PC-3 | This compound | 600 mm³ | 2160 mm³ | < 0.001 | [11] |
Signaling Pathway
This compound targets PIP5K1α, a key enzyme in the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a precursor to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of AKT. By inhibiting PIP5K1α, this compound reduces the levels of PIP2 and subsequently PIP3, leading to the deactivation of the PI3K/AKT pathway and its downstream pro-survival and pro-proliferative signaling.
Caption: this compound Signaling Pathway.
Experimental Protocols
Pictet-Spengler Synthesis of Tetrahydroisoquinolines (General Protocol)
-
Reaction Setup: A solution of a β-arylethylamine and an aldehyde or ketone is prepared in an appropriate solvent (e.g., methanol, ethanol, or aprotic solvents like dichloromethane).
-
Acid Catalysis: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid is added to the reaction mixture to catalyze the cyclization.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline.
Caption: General Synthesis Workflow.
Cell Proliferation (MTS) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Xenograft Mouse Model of Prostate Cancer
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[12][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).[14]
Western Blotting
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[15][16][17]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PIP5K1α, p-AKT, total AKT, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
Conclusion
This compound is a promising new anti-cancer agent that selectively targets PIP5K1α, a key node in the PI3K/AKT signaling pathway. Its discovery through a rational synthetic approach and subsequent detailed biological characterization have provided a strong foundation for its further development as a targeted therapy for prostate cancer and potentially other malignancies with aberrant PI3K/AKT signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the continued investigation of this compound.
References
- 1. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. name-reaction.com [name-reaction.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
The Advent of ISA-2011B: A Targeted Approach Against Cancer Progression
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of ISA-2011B in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high specificity and efficacy is a perpetual endeavor. This document serves as a comprehensive technical guide on this compound, a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Alpha (PIP5K1α). This compound has demonstrated significant anti-tumor activity in various cancer cell lines, primarily through the disruption of the critical PI3K/AKT signaling pathway. This guide will delve into the quantitative effects of this compound on cancer cell proliferation, survival, and invasion, provide detailed experimental methodologies for key assays, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Efficacy of this compound Across Cancer Cell Lines
This compound has shown potent, dose-dependent inhibitory effects on the proliferation and survival of multiple cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Concentration (µM) | Proliferation Reduction (%) | Citation |
| PC-3 | Prostate Cancer | 10 | 41.23% | [1][2] |
| PC-3 | Prostate Cancer | 20 | 51.35% | [1][2] |
| PC-3 | Prostate Cancer | 50 | 78.38% | [1][2] |
| MCF-7 | Breast Cancer | 25 | 45% | [3] |
| MDA-MB-231 | Breast Cancer | 25 | 19.5% | [3] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Cell Line | Cancer Type | Treatment | Tumor Volume Reduction | Citation |
| MDA-MB-231 | Breast Cancer | This compound | 3-fold smaller than control | [3] |
Table 3: Effects of this compound on Protein Expression and Cell Processes
| Cell Line | Cancer Type | Effect | Magnitude of Change | Citation |
| PC-3 | Prostate Cancer | Inhibition of PIP5K1α expression | 78.6% reduction | [1] |
| PC-3 | Prostate Cancer | Inhibition of cell adherence | 61.18% reduction | [2] |
| PC-3 | Prostate Cancer | Inhibition of cell invasiveness | 44.04% reduction | [2] |
| MCF-7 | Breast Cancer | Reduction in pSer-473 AKT level | ~40% | [3] |
| MCF-7 | Breast Cancer | Reduction in cyclin D1 level | >90% | [3] |
| C4-2 | Prostate Cancer | Reduction in AR expression | 72% | [4][5] |
| C4-2 | Prostate Cancer | Reduction in CDK1 expression | 96% | [4][5] |
| C4-2 | Prostate Cancer | Inhibition of cell migration | 66% reduction in migrated cells | [4] |
Core Mechanism of Action: Targeting the PIP5K1α-PI3K/AKT Signaling Axis
This compound functions as a selective inhibitor of PIP5K1α, a critical lipid kinase that plays a pivotal role in the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][6] By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol-4,5-bisphosphate (PIP2), a key substrate for PI3K. This leads to the downregulation of the entire PI3K/AKT pathway, which is a central regulator of cell proliferation, survival, and invasion.[2][7] Furthermore, this compound has been shown to impact the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer.[2][4]
Caption: this compound signaling pathway.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Proliferation Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10, 20, 25, 50 µM) or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[2][3]
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.
-
Treatment: Cells are treated with this compound (e.g., 20 µM) or a vehicle control.[1]
-
Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
In Vivo Xenograft Tumor Growth Study
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[1][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 40 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every other day).[1][3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PIP5K1α, p-AKT, AKT, AR, CDK1, Cyclin D1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the effects of this compound.
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 6. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Whitepaper: Anti-inflammatory Properties of ISA-2011B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ISA-2011B is a novel small molecule inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase α (PIP5Kα), a key enzyme in the phosphoinositide signaling pathway. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action in human T lymphocytes. By inhibiting PIP5Kα, this compound effectively dampens pro-inflammatory signaling cascades, leading to a significant reduction in the expression of key inflammatory cytokines. This whitepaper summarizes the quantitative data from preclinical studies, details the experimental protocols used to assess its activity, and provides visual representations of the targeted signaling pathways.
Core Mechanism of Action: Inhibition of PIP5Kα in T Lymphocytes
This compound exerts its anti-inflammatory effects by targeting PIP5Kα, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a critical membrane phospholipid that acts as a precursor for second messengers and a docking site for various signaling proteins involved in T cell activation.[1][3]
In human T lymphocytes, the co-stimulatory molecule CD28 plays a pivotal role in activating PIP5Kα.[1][2] This activation is essential for both T-cell receptor (TCR)-dependent and -independent signaling pathways that lead to the production of pro-inflammatory cytokines. This compound functions as a lipid-kinase inhibitor of PIP5Kα.[1] By blocking the activity of this enzyme, this compound disrupts the downstream signaling events that are crucial for T cell-mediated inflammation. Specifically, the inhibition of PIP5Kα by this compound impairs CD28-dependent costimulatory signals, leading to reduced calcium (Ca2+) influx and decreased activation of the transcription factors NF-AT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][2] These transcription factors are critical for the expression of a wide range of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Activity
The efficacy of this compound in suppressing pro-inflammatory cytokine production has been demonstrated in primary T lymphocytes from both healthy donors and patients with type 1 diabetes (T1D). The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in T Lymphocytes from Healthy Donors
| Cytokine | Treatment | Stimulation | Duration | Result | Reference |
| IL-6 | 10 µM this compound | anti-CD28 | 6h | No significant increase in mRNA levels compared to unstimulated cells | [1] |
| IL-8 | 10 µM this compound | anti-CD28 | 6h | No significant increase in mRNA levels compared to unstimulated cells | [1] |
| IL-17A | 10 µM this compound | anti-CD28 | 24h | Strong downregulation of mRNA expression | [2] |
| IL-2 | 10 µg/ml this compound | anti-CD3 + anti-CD28 | 6h | Significant impairment of IL-2 gene expression | [1][2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in T Lymphocytes from Type 1 Diabetes (T1D) Patients
| Cytokine | Treatment | Stimulation | Duration | Result | Reference |
| IL-6 | 10 µg/ml this compound | anti-CD28 | 6h | Significant impairment of CD28-induced upregulation | [1][2] |
| IL-8 | 10 µg/ml this compound | anti-CD28 | 6h | Significant impairment of CD28-induced upregulation | [1][2] |
| IL-17A | 10 µg/ml this compound | anti-CD28 | 24h | Significant impairment of CD28-induced upregulation | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Inhibition of PIP5Kα Lipid-Kinase Activity in Primary T Cells
-
Cell Culture and Treatment: Primary T cells are pre-treated for 6 hours with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.[1]
-
Cell Stimulation: Cells are then stimulated for 5 minutes with anti-CD3 (5 µg/ml) and anti-CD28 (5 µg/ml) antibodies, crosslinked with goat anti-mouse IgG (20 µg/ml).[1][2]
-
Immunoprecipitation: Endogenous PIP5Kα is immunoprecipitated from cell lysates.
-
Kinase Assay: The lipid-kinase activity of the immunoprecipitated PIP5Kα is evaluated.[1]
Analysis of Pro-inflammatory Cytokine mRNA Expression
-
Cell Culture and Treatment: Primary T cells from healthy donors or T1D patients are treated with this compound (e.g., 10 µM or 10 µg/ml) or DMSO.[1][2]
-
Cell Stimulation: Cells are stimulated for 6 or 24 hours with crosslinked anti-CD28 antibodies or a combination of anti-CD3 and anti-CD28 antibodies.[1][2]
-
RNA Extraction and Real-Time PCR: Total RNA is extracted from the cells, and the mRNA levels of IL-6, IL-8, IL-17A, and IL-2 are measured by real-time PCR. Gene expression is normalized to a housekeeping gene such as GAPDH.[1]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate the mechanism of action of this compound and the experimental workflow.
References
- 1. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 2. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vivo Efficacy of ISA-2011B
This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Alpha (PIP5K1α). The data presented herein is collated from various preclinical studies, highlighting the compound's therapeutic potential in oncology.
Core Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting and inhibiting PIP5K1α, a critical upstream regulator of the PI3K/AKT signaling pathway.[1][2][3][4][5][6] Inhibition of PIP5K1α disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2) and its subsequent conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] This cascade of events leads to the suppression of the PI3K/AKT pathway, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[1][2][3][4][5][6]
The downstream consequences of this compound-mediated PIP5K1α inhibition include the downregulation of key proteins such as phosphorylated AKT (pAKT Ser-473), Cyclin-Dependent Kinase 1 (CDK1), Androgen Receptor (AR), and Vascular Endothelial Growth Factor (VEGF).[1][3][4][7] This ultimately culminates in reduced tumor growth, decreased cell proliferation and invasion, and the induction of apoptosis.[1][2][3][4][5][6]
Signaling Pathway of this compound
In Vivo Efficacy Data
The in vivo anti-tumor activity of this compound has been demonstrated in several xenograft models of prostate and breast cancer.
Prostate Cancer Xenograft Studies
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| PC-3 | Vehicle Control | - | 500.00 | - | [1] |
| PC-3 | This compound | 40 mg/kg | 42.00 | 91.6% | [1] |
| PC-3 | This compound + Docetaxel | 40 mg/kg + 10 mg/kg | 36.00 | 92.8% | [1] |
Breast Cancer Xenograft Studies
| Cell Line | Treatment Group | Dosage | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| MDA-MB-231 | Vehicle Control | - | 2160 | - | [8] |
| MDA-MB-231 | This compound | 40 mg/kg | 600 | 72.2% | [8] |
In Vitro Efficacy Data
In vitro studies corroborate the in vivo findings, demonstrating a direct effect of this compound on cancer cell lines.
Effects on Cell Proliferation and Apoptosis
| Cell Line | Parameter | Treatment | Result | Reference |
| PC-3 | Proliferation | This compound (10 µM) | 41.23% reduction | [1][2] |
| PC-3 | Proliferation | This compound (20 µM) | 51.35% reduction | [1][2] |
| PC-3 | Proliferation | This compound (50 µM) | 78.38% reduction | [1][2] |
| MDA-MB-231 | Early Apoptosis | This compound | 4.3-fold increase vs. control | [8] |
Effects on Protein Expression
| Cell Line | Protein | Treatment | % Change vs. Control | Reference |
| LNCaP | pSer-473 AKT | This compound | -75.55% | [1] |
| C4-2 | AR | This compound | -72% | [3][4] |
| C4-2 | CDK1 | This compound | -96% | [3][4] |
| C4-2 | pSer-473 AKT | This compound | -54% | [4] |
| DU145 | AR | This compound | -30.5% | [3] |
| DU145 | VEGF | This compound | -26% | [3][4] |
| MCF-7 | pSer-473 AKT | This compound | ~ -40% | [8] |
| MCF-7 | Cyclin D1 | This compound | ~ -90% | [8] |
Experimental Protocols
Xenograft Mouse Model Workflow
The general workflow for assessing the in vivo efficacy of this compound in xenograft mouse models is as follows:
Animals:
-
Male BALB/c nude mice, 8-12 weeks of age, were typically used.[2]
Tumor Cell Implantation:
-
Prostate (PC-3, 22Rv1) or breast (MDA-MB-231) cancer cells were subcutaneously implanted into the flanks of the mice.[1][2][8]
Treatment:
-
Treatment was initiated once tumors reached a mean volume of approximately 50 mm³.[1][8]
-
This compound was administered via intraperitoneal injection, typically at a dose of 40 mg/kg every other day.[2][8]
-
The vehicle control consisted of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Comparator drugs such as docetaxel (10 mg/kg) were also administered intraperitoneally.[2]
-
Treatment duration was generally between 20 and 24 days.[1][8]
Endpoint Analysis:
-
Tumor volumes were measured regularly throughout the study.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry and western blotting to assess the expression of key protein markers.[7]
Conclusion
The collective in vivo and in vitro data strongly support the potent anti-tumor efficacy of this compound in preclinical models of prostate and breast cancer. Its specific mechanism of action, centered on the inhibition of the PIP5K1α/AKT signaling axis, provides a sound rationale for its continued development as a targeted cancer therapeutic. The significant tumor growth inhibition observed in xenograft models, coupled with favorable effects on cell proliferation and apoptosis, underscores the potential of this compound as a promising drug candidate for cancers dependent on the PI3K/AKT pathway.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeted inhibition of ERα signaling and PIP5K1α/Akt pathways in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ISA-2011B In Vitro Assays
Introduction
ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Alpha (PIP5K1α), a key enzyme in the PI3K/AKT signaling pathway.[1][2][3] These pathways are crucial for cell survival, proliferation, and invasion, and their dysregulation is often implicated in cancer progression.[2] this compound has demonstrated significant anti-tumor effects in various cancer cell lines, particularly in castration-resistant prostate cancer.[2][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by inhibiting the lipid kinase activity of PIP5K1α.[1] This inhibition disrupts the production of phosphatidylinositol (4,5)-bisphosphate (PIP2), a critical second messenger, which in turn affects the downstream PI3K/AKT signaling cascade. The disruption of this pathway leads to decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Treatment Duration | Proliferation Rate (% of Control) |
| PC-3 | 10 | Not Specified | 58.77% |
| PC-3 | 20 | Not Specified | 48.65% |
| PC-3 | 50 | Not Specified | 21.62% |
Data sourced from multiple studies.[2][3]
Table 2: Effect of this compound on Protein Expression
| Cell Line | Concentration (µM) | Treatment Duration | Protein | Change in Expression |
| PC-3 | Not Specified | Not Specified | PIP5K1α | 78.6% decrease |
| C4-2 | 50 | 48 hours | AR | 72% decrease |
| C4-2 | 50 | 48 hours | CDK1 | 96% decrease |
| DU145 | Not Specified | Not Specified | VEGF | Significant decrease |
| PC-3 | Not Specified | Not Specified | MMP9 | Significant decrease |
Data sourced from multiple studies.[2][4]
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of prostate cancer cells.[3][4]
Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., PC-3, C4-2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (PSN)
-
L-Glutamine
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent kit
-
Plate reader
Procedure:
-
Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS, 1% PSN, and 2 mM L-Glutamine.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound (e.g., 10, 20, 50 µM) in culture medium.[2][3] A vehicle control (e.g., 0.1% DMSO) should also be prepared.[4]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours.[4]
-
Add 20 µL of MTS reagent to each well and incubate in the dark for 1 hour.[4]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Cytotoxicity and Apoptosis Assay (Flow Cytometry-based)
This protocol is based on methods used to evaluate the cytotoxic and apoptotic effects of this compound on primary T cells and prostate cancer cells.[1][3]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest (e.g., primary T cells, PC-3)
-
Culture medium
-
This compound
-
DMSO (vehicle control)
-
48-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Plate 2 x 10⁶ cells/mL in 48-well plates.[1]
-
Treat cells with different concentrations of this compound (e.g., 10, 25 µM) or DMSO for 6 or 24 hours.[1]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer provided with the Annexin V-FITC and PI staining kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
PIP5Kα Kinase Assay
This protocol is a generalized representation based on the description of kinase assays performed in studies with this compound.[1]
Objective: To determine the inhibitory effect of this compound on the lipid kinase activity of PIP5Kα.
Materials:
-
Cell line expressing PIP5Kα (e.g., Jurkat cells, primary T cells)
-
Cell lysis buffer
-
Anti-PIP5Kα antibody
-
Protein A/G beads
-
Kinase reaction buffer
-
ATP (containing γ-³²P-ATP)
-
Phosphatidylinositol 4-phosphate (PIP) substrate
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-treat cells with various concentrations of this compound or DMSO for 6 hours.[1]
-
Lyse the cells and immunoprecipitate PIP5Kα using an anti-PIP5Kα antibody and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in kinase reaction buffer containing PIP substrate and ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction mixture to allow for the kinase reaction to proceed.
-
Stop the reaction and extract the lipids.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and visualize the radiolabeled PIP2 product using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the band intensity to determine the level of PIP5Kα kinase activity.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers and scientists to investigate the in vitro effects of this compound. These assays are crucial for understanding its anti-cancer properties and for the development of novel therapeutic strategies targeting the PIP5K1α/PI3K/AKT pathway. Careful adherence to these protocols will ensure reproducible and reliable results.
References
- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ISA-2011B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ISA-2011B is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase alpha (PIP5K1α)[1][2][3]. It is a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline derivative[1][4]. By targeting PIP5K1α, this compound effectively disrupts critical cellular signaling pathways, making it a valuable tool for cancer research and immunology. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on cell proliferation, survival, and signaling.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PIP5K1α, a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2)[4][5]. PIP2 is a crucial membrane phospholipid that serves as a precursor for second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), and also as a substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[1][2][4][5].
By inhibiting PIP5K1α, this compound reduces the cellular pool of PIP2, which in turn leads to the downregulation of the PI3K/AKT signaling pathway[1][2]. This pathway is central to regulating cell proliferation, survival, and invasion[1][2]. The inhibition of this pathway by this compound results in decreased phosphorylation of AKT (at Ser-473), leading to downstream effects such as cell cycle arrest and induction of apoptosis[1][2]. In prostate cancer cells, this compound has also been shown to downregulate the Androgen Receptor (AR) and Cyclin-dependent kinase 1 (CDK1)[1][6][7][8][9]. In T lymphocytes, this compound impairs CD28-dependent costimulatory signals, affecting T cell activation and pro-inflammatory responses[4][5][10].
Figure 1: this compound Signaling Pathway.
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Proliferation Rate (% of Control) | Reference |
|---|---|---|---|---|
| PC-3 | 10 | 48h | 58.77% | [1][6] |
| PC-3 | 20 | 48h | 48.65% | [1][6] |
| PC-3 | 50 | 48h | 21.62% |[1][6] |
Table 2: Effect of this compound on Protein Expression and Activity
| Cell Line | Concentration (µM) | Incubation Time | Target Protein | Effect | Reference |
|---|---|---|---|---|---|
| PC-3 | 20 | 48h | PIP5K1α Expression | 78.6% reduction | [1][6] |
| LNCaP | 20 | 48h | p-AKT (Ser473) | 75.55% inhibition | [1][2] |
| C4-2 | 50 | 48h | AR Expression | 72% decrease | [8][9] |
| C4-2 | 50 | 48h | CDK1 Expression | 96% decrease | [8][9] |
| DU145 | 50 | 48h | AR Expression | Significant decrease | [9] |
| DU145 | 50 | 48h | CDK1 Expression | Significant decrease |[9] |
Table 3: Effect of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | 25 | Not Specified | Cell Cycle | S Phase: 26.3% (Ctrl) vs 10.9% (Treated)G2/M Phase: 14.0% (Ctrl) vs 8.5% (Treated) | [11] |
| MDA-MB-231 | Not Specified | Not Specified | Apoptosis | Early Apoptosis: 2% (Ctrl) vs 8.6% (Treated) |[11] |
Table 4: Effect of this compound on Cell Invasion and Adhesion
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result (% of Control) | Reference |
|---|---|---|---|---|---|
| PC-3 | Not Specified | Not Specified | Invasion | 55.96% | [1] |
| PC-3 | Not Specified | Not Specified | Adhesion | 38.82% |[1] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO[3]. Aliquot and store at -20°C or -80°C for long-term stability[6]. Avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 2 years; at -20°C, it is stable for 1 year[6].
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Figure 2: General experimental workflow for cell culture studies.
Cell Proliferation Assay (MTS Assay)
This protocol is adapted from methods used to assess the dose-dependent effect of this compound on PC-3 cell proliferation[1].
-
Objective: To quantify the effect of this compound on cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., PC-3, C4-2)
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
-
Microplate reader
-
-
Protocol:
-
Seed 5 x 10³ viable cells per well in 100 µL of complete medium in a 96-well plate[8].
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium (e.g., 10 µM, 20 µM, 50 µM)[6]. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours)[8].
-
Add 20 µL of MTS reagent to each well[8].
-
Incubate for 1-4 hours at 37°C in the dark[8].
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is based on the methodology used to measure apoptosis in prostate cancer cells after treatment with this compound[1].
-
Objective: To detect and quantify apoptosis induced by this compound.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
FITC-conjugated Annexin V and 7-AAD staining kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and vehicle control for 48 hours[1].
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of 7-AAD solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative) and late apoptosis/necrosis (Annexin V-positive, 7-AAD-positive).
-
Figure 3: Workflow for the Apoptosis Assay.
Invasion Assay (Boyden Chamber Assay)
This protocol is based on the method used to assess the effect of this compound on the invasiveness of PC-3 cells[1].
-
Objective: To measure the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Boyden transwell chambers (e.g., 8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet)
-
-
Protocol:
-
Pre-hydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
During hydration, serum-starve the cells for 2-4 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Remove the hydration medium and add 500-700 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of the serum-free medium (with this compound or vehicle) to the upper chamber (the insert).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of target proteins (e.g., PIP5K1α, p-AKT, total AKT, AR, CDK1).
-
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time (e.g., 48 hours)[7].
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-PIP5K1α, anti-p-AKT S473, anti-AKT, anti-AR, anti-CDK1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein expression relative to the loading control.
-
References
- 1. pnas.org [pnas.org]
- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 9. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: ISA-2011B for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] By targeting PIP5K1α, this compound effectively downregulates the PI3K/AKT signaling cascade, which is crucial for cell survival, proliferation, and invasion.[2][4][5] Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various xenograft mouse models, highlighting its potential as a therapeutic agent.[2][4][6] These application notes provide a summary of the recommended dosage of this compound in mouse models based on published preclinical data, along with detailed experimental protocols and a diagram of the targeted signaling pathway.
Data Presentation
Table 1: Recommended In Vivo Dosage of this compound
| Parameter | Recommendation | Source |
| Mouse Strain | BALB/c nude mice | [2] |
| Tumor Model | Prostate Cancer (PC-3) Xenograft | [2][4] |
| Dosage | 40 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) Injection | [6] |
| Dosing Frequency | Every second day | [2] |
| Vehicle | DMSO (Dimethyl sulfoxide) | [1][7] |
Table 2: In Vitro Concentrations of this compound for Cellular Assays
| Cell Line | Concentration Range | Observed Effects | Source |
| PC-3 (Prostate Cancer) | 10 - 50 µM | Reduced cell proliferation | [2][4] |
| 22Rv1 (Prostate Cancer) | 20 - 50 µM | Reduction in AR-V7 and CDK1 | [2] |
| LNCaP (Prostate Cancer) | Not specified | Reduced PIP5K1α expression, inhibited proliferation | [5] |
| MCF-7 (Breast Cancer) | 10 - 100 µM | Dose-dependent inhibition of cell growth | [6] |
| MDA-MB-231 (Breast Cancer) | 10 - 100 µM | Dose-dependent inhibition of cell growth | [6] |
| Primary T cells | 10 µM | Impaired Ca²⁺ influx and IL-2 gene expression | [1][7] |
Experimental Protocols
In Vivo Xenograft Study in Mice
This protocol is based on studies investigating the anti-tumor effects of this compound in a prostate cancer xenograft model.[2][4]
1. Animal Model:
-
Use male BALB/c nude mice, 8-12 weeks old.[2]
2. Cell Preparation and Implantation:
-
Culture PC-3 cells in appropriate media.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-150 mm³).
-
Measure tumor volume every other day using calipers (Volume = 0.5 x Length x Width²).
4. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with a suitable vehicle (e.g., PBS) to achieve the final concentration for a 40 mg/kg dosage.
-
Administer the this compound solution or vehicle control via intraperitoneal injection every second day.[2]
5. Efficacy Evaluation:
-
Continue treatment for the duration of the study (e.g., 24 days).[6]
-
Monitor tumor growth and animal well-being throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for target proteins like pAKT).
Mandatory Visualization
Signaling Pathway of this compound Inhibition
References
- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pnas.org [pnas.org]
- 5. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ISA-2011B solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2][3] By targeting PIP5K1α, this compound disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger, thereby inhibiting downstream signaling cascades involved in cell survival, proliferation, and invasion.[2][3] These characteristics make this compound a valuable tool for cancer research, particularly in the context of advanced prostate cancer.[2][3][4] This document provides detailed information on the solubility of this compound and comprehensive protocols for its use in key experimental settings.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental formulations. The following tables summarize the solubility data for in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (235.93 mM) | Ultrasonic treatment may be required.[1] Use freshly opened DMSO as it is hygroscopic.[1] |
| DMSO | 85 mg/mL (200.54 mM) | - |
| Ethanol | 4 mg/mL (9.43 mM) | - |
| Water | Insoluble | - |
Table 2: In Vivo Formulations
| Formulation Components | Final Concentration of this compound | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.90 mM) | Clear solution[5] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.90 mM) | Clear solution[5] |
| 0.5% CMC-Na in saline water | 4 mg/mL (9.44 mM) | Suspended solution, requires ultrasonic treatment.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: In Vitro Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, 22Rv1)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed 5 x 10³ viable cells per well in 100 µL of complete culture medium in a 96-well plate.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final desired concentrations (e.g., 10, 20, 50 µM).[1] Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).[6]
-
After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).[6]
-
Following incubation, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. The proliferation rate of PC-3 cells was significantly reduced after treatment with this compound at various concentrations.[1][2]
Protocol 3: In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
BALB/c nude mice (8-12 weeks old)[1]
-
Cancer cells for injection (e.g., 22Rv1 cells overexpressing AR-V7)[7]
-
Matrigel (optional)
-
This compound formulation for in vivo administration (see Table 2)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Monitor the mice for tumor growth. Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]
-
Prepare the this compound formulation and vehicle control on the day of use.
-
Administer this compound (e.g., at a dose of 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) every other day.[1][7]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 15 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[7] this compound has been shown to significantly inhibit the growth of tumor xenografts.[1][2][7]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effect on cell proliferation.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Unveiling the Inhibition of PIP5K1α by ISA-2011B via Western Blot
Introduction
Phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger involved in a multitude of cellular processes, including signal transduction, cell proliferation, and invasion. Elevated expression of PIP5K1α has been implicated in the progression of various cancers, making it a promising therapeutic target. ISA-2011B is a novel small molecule inhibitor that has demonstrated high binding affinity and inhibitory effects on PIP5K1α.[1][2] This application note provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of this compound on PIP5K1α expression and its downstream signaling pathways, particularly the PI3K/AKT pathway.
Signaling Pathway Overview
PIP5K1α is a key upstream regulator of the PI3K/AKT signaling cascade.[3] It produces PIP2, which is subsequently phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the activation of AKT. Activated AKT, in turn, phosphorylates a myriad of downstream effectors that regulate cell survival, proliferation, and growth. Inhibition of PIP5K1α by this compound is expected to decrease PIP2 levels, leading to the suppression of the PI3K/AKT pathway.[4]
Caption: PIP5K1α signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in assessing the inhibition of PIP5K1α by this compound using Western blotting.
Caption: Workflow for Western blot analysis of PIP5K1α inhibition.
Detailed Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to assess the dose- and time-dependent effects of the inhibitor.
Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel or a 10% self-cast gel.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations (see Table 1).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped of the first set of antibodies using a stripping buffer.
-
After stripping, the membrane should be washed, blocked, and re-probed with the next primary antibody.
-
Data Presentation
The following tables provide examples of recommended antibody dilutions and a template for presenting quantitative Western blot data.
Table 1: Recommended Primary Antibodies and Dilutions for Western Blotting
| Target Protein | Supplier | Catalog Number | Recommended Dilution | Molecular Weight (kDa) |
| PIP5K1α | Proteintech | 15713-1-AP | 1:5000 - 1:50000 | 56-63 |
| PIP5K1α | Cell Signaling | #9693 | 1:1000 | ~68 |
| Phospho-AKT (Ser473) | Cell Signaling | #4060 | 1:2000 | 60 |
| Total AKT | Cell Signaling | #4691 | 1:1000 | 60 |
| GAPDH (Loading Control) | Proteintech | 60004-1-Ig | 1:50000 | 36 |
| β-actin (Loading Control) | Proteintech | 66009-1-Ig | 1:5000 | 42 |
Table 2: Example of Quantitative Analysis of PIP5K1α and p-AKT Expression Following this compound Treatment
| Treatment Group | PIP5K1α Expression (Relative to Control) | p-AKT (Ser473) Expression (Relative to Control) |
| Vehicle Control (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (10 µM) | Insert Mean ± SD | Insert Mean ± SD |
| This compound (25 µM) | Insert Mean ± SD | Insert Mean ± SD |
| This compound (50 µM) | Insert Mean ± SD | Insert Mean ± SD |
| This compound (100 µM) | Insert Mean ± SD | Insert Mean ± SD |
Data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to effectively assess the inhibitory action of this compound on PIP5K1α and its downstream signaling. By following these detailed steps, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of targeting PIP5K1α in cancer and other diseases. The provided diagrams and tables serve as valuable tools for experimental planning and data presentation.
References
- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Assessing ISA-2011B Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase α (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3][4] By catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), PIP5K1α plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, and inflammatory responses.[1][3][5] this compound exerts its biological effects by attenuating the production of PIP2, thereby impacting downstream signaling cascades such as the PI3K/AKT, NF-κB, and NF-AT pathways.[1][5][6] These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity and mechanism of action of this compound.
Mechanism of Action of this compound
This compound inhibits the lipid kinase activity of PIP5K1α.[1] This leads to a reduction in cellular levels of PIP2, a critical second messenger and a substrate for other important signaling enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][5] The depletion of PIP2 disrupts downstream signaling events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) by PLC, and the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.[1][3][6] Consequently, this compound can modulate calcium mobilization, NF-AT activation, and the PI3K/AKT signaling pathway, which are critical for cell growth, proliferation, and immune responses.[1][3][5]
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway illustrating the inhibitory effect of this compound on PIP5K1α.
Experimental Protocols
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines (e.g., PC-3) or immune cells.
Experimental Workflow for Cell Viability Assay
References
- 1. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 6. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ISA-2011B Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic effects of ISA-2011B, a selective inhibitor of Phosphatidylinositol 4-phosphate 5-kinase alpha (PIP5K1α). The protocols detailed below are based on established preclinical studies and are intended to facilitate research into the anti-cancer and anti-inflammatory properties of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of PIP5K1α, a key enzyme in the phosphoinositide signaling pathway.[1][2][3] By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical substrate for PI3K.[4] This leads to the downregulation of the PI3K/AKT signaling cascade, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and invasion.[2][3][4][5] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of prostate cancer.[1][2][3][6] Furthermore, emerging evidence suggests a role for this compound in modulating immune responses by impairing T-lymphocyte activation, indicating its potential as an anti-inflammatory agent.[7][8]
I. Animal Models for Oncology Research (Prostate Cancer)
The most common animal models for studying the anti-cancer effects of this compound are xenograft mouse models utilizing human prostate cancer cell lines. These models are instrumental in evaluating in vivo efficacy, pharmacodynamics, and potential combination therapies.
A. Recommended Animal Models and Cell Lines
| Parameter | Recommendation | Rationale |
| Animal Strain | Athymic Nude (e.g., BALB/c nude, NMRI nude) | Immunodeficient, allowing for the growth of human tumor xenografts.[1][9] |
| Age of Animals | 6-12 weeks | Mature enough to tolerate experimental procedures and tumor growth.[1][9] |
| Prostate Cancer Cell Lines | PC-3, 22Rv1, DU145 | Represent different stages and characteristics of prostate cancer, including aggressive and castration-resistant phenotypes.[1][6][9][10] |
B. Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a prostate cancer xenograft model.
C. Detailed Experimental Protocols
1. Prostate Cancer Xenograft Model Protocol
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3, 22Rv1, or DU145) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation:
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[2]
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and/or other solvents).
-
Administer this compound, vehicle control, or combination therapy via intraperitoneal (i.p.) injection. A typical dosing regimen for this compound is 40 mg/kg every other day.[1][6]
-
For combination studies, co-administer other agents such as docetaxel (e.g., 10 mg/kg) or tamoxifen.[1]
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 15-48 days).[6]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and pharmacodynamic markers (e.g., phosphorylated AKT), or western blotting.
-
2. Pharmacodynamic Analysis Protocol
-
Tissue Collection: Collect tumor tissues at the end of the efficacy study.
-
Western Blotting:
-
Homogenize tumor tissues and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins such as PIP5K1α, total AKT, phosphorylated AKT (p-AKT Ser473), AR, CDK1, and MMP9.[9][10]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
D. Quantitative Data Summary
| Study | Cell Line | Animal Model | This compound Dose | Treatment Duration | Key Findings |
| Semenas et al., 2014[2][3] | PC-3 | Xenograft Mice | 40 mg/kg | 20 days | Significant regression of tumor growth compared to vehicle control. |
| Sarwar et al., 2021[6] | 22Rv1 (AR-V7 overexpressing) | Xenograft Mice | 40 mg/kg | 15 days | Mean tumor volume reduced from 844.12 mm³ (control) to 243.77 mm³ (this compound).[6] |
| Karlsson et al., 2020 | PC-3 | Xenograft Mice | 40 mg/kg (alone or with tamoxifen) | 48 days | Mean tumor volume reduced to 12.5% of control; combination with tamoxifen reduced it to 1% of control. |
II. Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting the PIP5K1α-mediated PI3K/AKT signaling pathway. The following diagrams illustrate the key molecular interactions.
A. PI3K/AKT Signaling Pathway Inhibition
B. Downstream Effects on Cancer Progression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following ISA-2011B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISA-2011B is a novel small molecule inhibitor that targets phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a key enzyme in the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, survival, and invasion, and its dysregulation is a hallmark of various cancers, including prostate cancer.[1][2] this compound has demonstrated potent anti-cancer effects by inducing apoptosis and inhibiting the growth of tumor cells.[1][3] Furthermore, this compound has been shown to modulate immune responses by impairing CD28-dependent costimulatory signals in T lymphocytes, affecting calcium influx and cytokine expression.[4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This document provides detailed application notes and protocols for the flow cytometric analysis of key cellular processes affected by this compound treatment, including apoptosis, cell cycle progression, and intracellular calcium mobilization.
Key Applications
-
Pharmacodynamic (PD) Biomarker Analysis: Monitor the on-target effects of this compound by assessing downstream signaling events and cellular phenotypes.
-
Mechanism of Action (MoA) Studies: Elucidate the specific cellular pathways through which this compound exerts its therapeutic effects.
-
Drug Efficacy and Potency Assessment: Quantify the dose-dependent effects of this compound on cancer cell viability and immune cell function.
-
Translational Research: Develop and validate flow cytometry-based assays for use in preclinical and clinical studies of this compound and other PIP5K1α inhibitors.
Data Presentation
Table 1: Effect of this compound on Apoptosis in PC-3 Prostate Cancer Cells
| Treatment Group | Concentration | Early Apoptosis (%) (Annexin V+ / 7-AAD-) | Late Apoptosis/Necrosis (%) (Annexin V+ / 7-AAD+) |
| Vehicle Control (DMSO) | 0.1% | 2.5 | 3.2 |
| This compound | 20 µM | 15.8 | 10.5 |
| Tamoxifen | 10 µM | 18.2 | 12.1 |
| This compound + Tamoxifen | 20 µM + 10 µM | 25.4 | 18.7 |
Data is illustrative and compiled from findings reported in the literature. Actual results may vary based on experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | Specify | Data not available | Data not available | Data not available |
This table provides a template for recording cell cycle analysis data. Specific quantitative data for this compound was not available in the reviewed literature.
Table 3: Effect of this compound on Intracellular Calcium Influx in T Lymphocytes
| Treatment Group | Concentration | Stimulation | % Inhibition of Ca2+ Influx (MFI) |
| Vehicle Control | - | Anti-CD3/CD28 | 0 |
| This compound | Specify | Anti-CD3/CD28 | Data not available |
This table provides a template for recording intracellular calcium influx data. Specific quantitative data for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ISA-2011B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of tissues following treatment with ISA-2011B, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α). The provided methodologies are intended to facilitate the assessment of this compound's pharmacodynamic effects and its impact on key signaling pathways in preclinical and clinical research.
Introduction
This compound is a small molecule inhibitor that targets PIP5K1α, a critical enzyme in the phosphatidylinositol signaling pathway.[1][2] By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key precursor for the generation of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[3][4] This leads to the downstream inhibition of the PI3K/AKT signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[3][4][5] Furthermore, this compound has been shown to impact the androgen receptor (AR) signaling pathway, a key driver in prostate cancer.[1][2][3]
Immunohistochemistry is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within the tissue microenvironment.[6] This allows for the direct assessment of drug-target engagement and the downstream consequences of drug action on cellular signaling pathways. These protocols outline the recommended IHC procedures for key biomarkers to monitor the efficacy of this compound in treated tissues.
Key Biomarkers for IHC Analysis
Based on the mechanism of action of this compound, the following biomarkers are recommended for IHC analysis to assess its pharmacodynamic effects:
| Biomarker | Rationale for Selection | Cellular Localization | Expected Change with this compound Treatment |
| PIP5K1α | Direct target of this compound.[1][3][5] Assessing its expression can provide insights into target engagement. | Cytoplasm, Plasma Membrane | Potential downregulation of expression.[1] |
| Phospho-AKT (Ser473) | Key downstream effector of the PI3K pathway.[3][4] Its phosphorylation status is a direct indicator of PI3K/AKT pathway activity. | Cytoplasm, Nucleus | Significant decrease in phosphorylation.[4] |
| Androgen Receptor (AR) | A critical driver of prostate cancer progression, shown to be modulated by this compound.[1][2][3] | Nucleus, Cytoplasm | Abolished nuclear expression.[1] |
| Ki-67 | A marker of cellular proliferation. | Nucleus | Decrease in the percentage of positive cells. |
| Cleaved Caspase-3 | A marker of apoptosis. | Cytoplasm | Increase in the percentage of positive cells. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its effects on cell proliferation and signaling pathways.
Table 1: Effect of this compound on PC-3 Prostate Cancer Cell Proliferation [5][7]
| This compound Concentration (µM) | Proliferation Rate (% of Vehicle Control) |
| 10 | 58.77% |
| 20 | 48.65% |
| 50 | 21.62% |
Table 2: Effect of this compound on Protein Expression in Prostate Cancer Cells
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| PC-3 | This compound | PIP5K1α | 78.6% inhibition | [1] |
| 22Rv1 | This compound | AR-V7 | Remarkable reduction | [1] |
| 22Rv1 | This compound | CDK1 | Remarkable reduction | [1] |
| C4-2 | This compound | AR | 72% decrease | [2] |
| C4-2 | This compound | CDK1 | 96% decrease | [2] |
| LNCaP | This compound (20 µM) | pSer-473 AKT | 75.55% inhibition | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow for IHC analysis, the following diagrams are provided.
References
- 1. Quantitative Measurement of Cancer Tissue Biomarkers in the Lab and in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel quantitative immunohistochemical analysis for evaluating PD-L1 expression with phosphor-integrated dots for predicting the efficacy of patients with cancer treated with immune checkpoint inhibitors [frontiersin.org]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. pnas.org [pnas.org]
- 6. bosterbio.com [bosterbio.com]
- 7. universalbiologicals.com [universalbiologicals.com]
Application Notes and Protocols: Kinase Assay for ISA-2011B Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISA-2011B is a novel anti-cancer agent that has demonstrated significant potential in preclinical studies, particularly in the context of advanced prostate cancer.[1] This compound has been identified as a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a lipid kinase that plays a crucial role in the PI3K/AKT signaling pathway.[1][2] Upregulation of PIP5K1α is associated with poor prognosis in prostate cancer, making it a compelling therapeutic target.[3][4] this compound exerts its anti-tumor effects by disrupting the PIP5K1α-mediated production of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger, thereby inhibiting the downstream activation of AKT and subsequent cellular processes like proliferation, survival, and invasion.[1][2]
These application notes provide a comprehensive overview and detailed protocols for validating the inhibitory activity of this compound against its primary target, PIP5K1α, using both biochemical and cell-based kinase assays.
Signaling Pathway
The signaling pathway diagram below illustrates the central role of PIP5K1α in the PI3K/AKT pathway and the mechanism of action of this compound. PIP5K1α phosphorylates phosphatidylinositol 4-phosphate (PIP) to generate PIP2. PIP2 serves as a substrate for phosphoinositide 3-kinase (PI3K), which in turn produces phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase that promotes cell survival, proliferation, and growth by phosphorylating a multitude of downstream targets. This compound inhibits PIP5K1α, leading to a reduction in PIP2 and subsequent suppression of the entire PI3K/AKT signaling cascade.
Caption: The PIP5K1α Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on PIP5K1α and cancer cell lines.
Table 1: In Vitro Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Concentration of this compound (µM) | Proliferation Rate (% of Vehicle Control) | Reference |
| PC-3 | 10 | 58.77% | [5] |
| PC-3 | 20 | 48.65% | [5] |
| PC-3 | 50 | 21.62% | [5] |
| MCF-7 | 25 | ~55% | [6] |
| MDA-MB-231 | 25 | ~80.5% | [6] |
Table 2: Effect of this compound on PIP5K1α Expression and Downstream Signaling
| Cell Line | Treatment | Effect | Magnitude of Effect | Reference |
| PC-3 | 20 µM this compound | Inhibition of PIP5K1α expression | 78.6% reduction | [1] |
| LNCaP | 20 µM this compound | Inhibition of pSer-473 AKT | 75.55% reduction | [1] |
| MCF-7 | 25 µM this compound | Inhibition of pSer-473 AKT | ~23% reduction | [6] |
Experimental Protocols
Biochemical Kinase Assay for PIP5K1α Inhibition
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against purified human PIP5K1α. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose as it measures the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Caption: Workflow for the Biochemical Kinase Assay.
Materials:
-
Recombinant Human PIP5K1α enzyme
-
Lipid Substrate: Phosphatidylinositol 4-phosphate (PI(4)P) and Phosphatidylserine (PS) vesicles
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Prepare the lipid substrate vesicles containing PI(4)P and PS according to the manufacturer's instructions.
-
Prepare a working solution of ATP in kinase reaction buffer.
-
Prepare the PIP5K1α enzyme solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the PIP5K1α enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
To initiate the kinase reaction, add 2.5 µL of a mixture containing the lipid substrate and ATP to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Cell-Based Kinase Assay for PIP5K1α Target Engagement
This protocol describes a cell-based assay to confirm that this compound engages and inhibits PIP5K1α within a cellular context, leading to a downstream reduction in AKT phosphorylation.
Experimental Workflow:
Caption: Workflow for the Cell-Based Kinase Assay.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-PIP5K1α, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Culture and Treatment:
-
Seed PC-3 or LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours. Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, PIP5K1α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Compare the normalized p-AKT levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Analyze the expression of PIP5K1α to confirm the on-target effect of this compound.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to validate the inhibitory activity of this compound against its target, PIP5K1α. The biochemical assay allows for the direct determination of the compound's potency (IC50), while the cell-based assay confirms target engagement and downstream pathway modulation in a physiologically relevant context. These assays are critical for the continued development and characterization of this compound as a promising therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ISA-2011B not showing expected results in vitro
Welcome to the technical support center for ISA-2011B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase 1 Alpha (PIP5K1α).[1][2][3] By inhibiting PIP5K1α, this compound prevents the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial precursor molecule for the PI3K/AKT signaling pathway.[2][3] This leads to the downregulation of downstream effectors involved in cell survival, proliferation, and invasion.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the stock solution of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: In which solvent should this compound be dissolved?
A3: this compound is typically dissolved in DMSO for in vitro experiments.[1][4] The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic at effective concentrations?
A4: Cytotoxicity can be dose-dependent. In primary T cells, significant cytotoxicity and apoptosis were observed at a concentration of 25 µM, whereas 10 µM showed lower cytotoxic activity.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Troubleshooting Guide
Q5: My in vitro kinase assay shows no inhibition with this compound. What could be the issue?
A5: Several factors can contribute to a lack of inhibition in an in vitro kinase assay.
-
ATP Concentration: The inhibitory potential of ATP-competitive inhibitors can be masked by high concentrations of ATP in the assay buffer.[6] Consider determining the Km of ATP for PIP5K1α and using an ATP concentration close to this value.
-
Enzyme Activity: Ensure the recombinant PIP5K1α enzyme is active. Variability in purification methods, the presence of different affinity tags (e.g., GST vs. 6xHis), or the autophosphorylation state of the kinase can affect its activity.[7]
-
Assay Format: Some assay formats, like luciferase-based assays that measure ATP depletion, can be prone to artifacts.[7][8] The inhibitor might interfere with the reporter enzyme (luciferase), leading to false results.[8] Consider using a direct measurement method, such as a radiometric assay that tracks phosphate incorporation into a substrate.[6]
-
Inhibitor Integrity: Verify that the this compound compound has not degraded due to improper storage or handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ISA-2011B Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ISA-2011B for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α).[1][2][3] By inhibiting PIP5K1α, this compound prevents the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial precursor for the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5][6] This leads to the downregulation of the PI3K/AKT signaling pathway, which is critical for cell survival, proliferation, and invasion.[1][6][7]
Q2: What is the primary signaling pathway affected by this compound?
The primary signaling pathway affected by this compound is the PIP5K1α-PI3K/AKT pathway. Inhibition of PIP5K1α by this compound leads to reduced levels of PIP2 and subsequently PIP3, which in turn decreases the phosphorylation and activation of AKT.[1][6][7] This can lead to downstream effects such as the downregulation of CDK1 and inhibition of androgen receptor (AR) signaling.[1][7][8]
Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT signaling pathway.
Q3: What are the recommended starting concentrations for this compound in cell viability assays?
Based on published studies, a common starting concentration range for this compound is between 10 µM and 50 µM.[1] The optimal concentration will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
| Cell Line | This compound Concentration Range | Observed Effect |
| PC-3 | 10 - 50 µM | Significant reduction in cell proliferation.[1] |
| 22Rv1 | 20 - 50 µM | Reduction in AR-V7 and CDK1.[1] |
| LNCaP | 20 µM | Inhibition of pSer-473 AKT.[6] |
| C4-2 | Not specified | Decrease in AR and CDK1 expression.[9] |
| DU145 | Not specified | Inhibition of cell migration.[8][9] |
| Jurkat | 25 µM | Inhibition of PIP5Kα lipid-kinase activity.[4][10] |
| Primary T cells | 10 µM | Impaired Ca2+ influx and IL-2 gene expression.[10] |
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one year or -80°C for up to two years.[1] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Before performing a cell viability assay with this compound, it is crucial to determine the optimal seeding density of your cells to ensure they are in the exponential growth phase during the experiment.
-
Plate Cells: Seed your cells in a 96-well plate at a range of densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Monitor Growth: Measure cell viability at different time points (e.g., 24, 48, 72, and 96 hours) using a standard viability assay like MTT or CellTiter-Glo®.
-
Analyze Data: Plot cell number (or absorbance/luminescence) against time for each seeding density.
-
Determine Optimal Density: Select the seeding density that results in exponential growth for the intended duration of your drug treatment experiment.
Caption: Workflow for determining the optimal cell seeding density.
Protocol 2: Dose-Response Experiment using MTT Assay
This protocol outlines how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treat Cells: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution:
-
Ensure a single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents and ensure proper mixing.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
Issue 2: No significant decrease in cell viability even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to this compound, the drug may have degraded, or the incubation time is too short.
-
Solution:
-
Verify the identity and characteristics of your cell line.
-
Use a fresh stock of this compound.
-
Increase the incubation time (e.g., up to 72 hours).
-
Consider using a different cell viability assay to confirm the results.[11]
-
Issue 3: Unexpectedly high cell death in the vehicle control wells.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high and is causing toxicity.
-
Solution:
-
Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).
-
Perform a vehicle toxicity test by treating cells with a range of DMSO concentrations.
-
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 6. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ISA-2011B stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ISA-2011B. The information is designed to address common stability and solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4] For final dilutions in cell culture media, the concentration of DMSO should be kept low (e.g., 1% or less) to avoid solvent-induced cytotoxicity.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues with this compound in DMSO, ultrasonic treatment can aid in dissolution.[1][2] Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. If precipitation occurs, gentle heating may also help, but be cautious of potential degradation. Always visually inspect the solution to ensure it is clear before use.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability of this compound. The powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions are best stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] A common formulation involves first dissolving this compound in a small amount of DMSO to create a clear stock solution. This stock solution is then further diluted with a mixture of co-solvents such as PEG300, Tween-80, and saline.[1] It is important to add the solvents sequentially and ensure the solution is clear at each step. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]
Q5: At what concentrations is this compound typically used in cell-based assays?
A5: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the duration of treatment. Published studies have shown significant effects at concentrations ranging from 10 µM to 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
-
Possible Cause 1: Low Solubility in Aqueous Solutions. this compound has poor solubility in water.[4] When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can precipitate out of solution.
-
Solution:
-
Ensure the final concentration of DMSO in the media is as low as possible (ideally ≤ 0.5%) to minimize its effect on cell viability and to act as a co-solvent.
-
When diluting, add the this compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to stabilize small molecules in solution.
-
-
-
Possible Cause 2: Interaction with Media Components. Components of the cell culture media, such as certain salts or proteins, may interact with this compound and reduce its solubility.
-
Solution:
-
Prepare the final dilution of this compound in a small volume of media first to check for precipitation before adding it to the entire culture.
-
If precipitation is consistently observed, you may need to test different types of cell culture media to find one that is more compatible.
-
-
Issue: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of this compound Stock Solution. Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound, resulting in a lower effective concentration and variable experimental outcomes.
-
Solution:
-
Always aliquot stock solutions into single-use volumes to avoid repeated changes in temperature.
-
Store stock solutions at the recommended temperatures (-20°C or -80°C) and protect them from light.
-
For critical experiments, consider preparing a fresh stock solution from the powdered compound.
-
-
-
Possible Cause 2: Variability in Solution Preparation. Inconsistent pipetting or incomplete dissolution of the compound can lead to variations in the actual concentration of this compound used in experiments.
-
Solution:
-
Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution before making further dilutions.
-
Visually inspect the stock solution for any undissolved particles before each use.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (235.93 mM) | Requires ultrasonic treatment.[1][2] |
| DMSO | 85 mg/mL (200.54 mM) | Use of fresh, moisture-free DMSO is recommended.[3][4] |
| Ethanol | 4 mg/mL (9.43 mM) | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube thoroughly.
-
If necessary, place the tube in an ultrasonic water bath until the solution is clear and all particles are dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solution for In Vivo Use (Example Formulation)
This protocol is an example, and the final formulation may need to be optimized for your specific animal model and administration route.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of 2.5 mg/mL.
-
Use this working solution immediately after preparation.
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of PIP5K1α, a key enzyme in the PI3K/AKT signaling pathway.[5][6][7] By inhibiting PIP5K1α, this compound reduces the levels of PIP2, a substrate for PI3K. This leads to decreased production of PIP3 and subsequent inhibition of AKT activation.[5] The downstream effects include reduced cell proliferation, survival, and invasion.[5][7]
Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.
Troubleshooting Logic for this compound Precipitation
This workflow outlines the steps to take when encountering precipitation issues with this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of ISA-2011B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ISA-2011B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α).[1][2] By inhibiting PIP5K1α, this compound blocks the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial precursor for the PI3K/AKT signaling pathway.[3] This inhibition leads to reduced cell survival, proliferation, and invasion, demonstrating promising anti-cancer effects, particularly in prostate cancer models.[2][3][4]
Q2: Are there any known off-target effects of this compound?
Yes. While this compound shows high affinity for its primary target, PIP5K1α, it has been observed to bind to other kinases. A screening across 460 kinases identified MAP/microtubule affinity-regulating kinase 1 (MARK1) and 4 (MARK4) as additional high-affinity targets.[1][5] Researchers should be aware of these off-target activities when interpreting experimental results.
Q3: Does this compound have any effects on the immune system?
This compound has been shown to impact T-lymphocyte function. It impairs CD28-dependent costimulatory and pro-inflammatory signals in human T-cells.[6][7] Specifically, it can inhibit Ca2+ influx, NF-AT transcriptional activity, and IL-2 gene expression, which are critical for T-cell activation.[6][7] This suggests that this compound may have immunomodulatory properties.
Q4: Can this compound influence the effects of other drugs?
Interestingly, this compound has been observed to interact with the chemotherapeutic agent docetaxel. In preclinical models, the combination of this compound and docetaxel appeared to reduce the off-target toxicity associated with docetaxel alone, though the precise mechanism of this interaction is not yet fully understood.[8]
Troubleshooting Guide
Problem 1: Unexpected experimental results not correlating with PIP5K1α inhibition.
-
Possible Cause: Off-target effects on MARK1 and/or MARK4 may be influencing the experimental outcome. These kinases are involved in microtubule dynamics and cell polarity.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: If possible, perform kinase assays or western blots to assess the phosphorylation status of known MARK1/4 substrates in your experimental system after this compound treatment.
-
Use a Secondary Inhibitor: Consider using a more specific MARK inhibitor as a control to determine if the observed phenotype is due to off-target effects.
-
Consult the Literature: Review publications on MARK1 and MARK4 to understand their roles in your specific cellular context.
-
Problem 2: Observed immunosuppressive effects in in-vivo studies.
-
Possible Cause: As noted, this compound can impair T-lymphocyte activation.
-
Troubleshooting Steps:
-
Immune Cell Profiling: Analyze the immune cell populations within the tumor microenvironment or relevant tissues using techniques like flow cytometry or immunohistochemistry.
-
Functional Assays: Conduct ex-vivo functional assays on T-cells isolated from treated animals to assess their activation and cytokine production capacity.
-
Dose-Response Evaluation: Investigate if lower concentrations of this compound can achieve the desired on-target anti-cancer effect with minimized immunosuppression.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound on cell proliferation.
| Cell Line | Treatment Concentration (µM) | Effect on Proliferation (% of vehicle control) | Citation |
| PC-3 | 10 | 58.77% | [1] |
| PC-3 | 20 | 48.65% | [1] |
| PC-3 | 50 | 21.62% | [1] |
Experimental Protocols
Kinase Profiling (KINOMEscan)
-
Objective: To identify the binding affinity of this compound against a large panel of kinases.
-
Methodology: A high-throughput KINOMEscan platform is utilized. The test compound (this compound) is incubated with a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. The results are reported as the percentage of the control, with lower percentages indicating stronger binding.[8]
Cell Proliferation Assay (MTS)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
Add a tetrazolium dye-based reagent (MTS) to each well.
-
Incubate for 1-4 hours to allow for the conversion of the dye by metabolically active cells into a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT pathway.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT (Ser473), PIP5K1α).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Western Blotting Analysis Following ISA-2011B Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PIP5Kα inhibitor, ISA-2011B, in their experiments, with a focus on the subsequent Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a decrease in PIP5Kα expression on my Western Blot. What could be the reason?
There are several potential reasons for this observation:
-
Insufficient Treatment Time or Concentration: The effect of this compound on protein expression may be time and concentration-dependent. Ensure you are using a sufficient concentration and have treated the cells for an adequate duration. Some studies have shown effects after 24 to 48 hours of treatment.[1]
-
Cell Type Specific Effects: The response to this compound can vary between different cell lines. The effects on PIP5Kα expression have been noted in PC-3 cells.[2][3]
-
Antibody Issues: The primary antibody against PIP5Kα may not be performing optimally. Verify the antibody's specificity and use a recommended dilution. Include a positive control to ensure the antibody is working.
-
General Western Blotting Problems: Issues such as inefficient protein transfer, improper blocking, or incorrect antibody incubation times can all lead to a lack of signal. Please refer to our detailed Western Blot protocol and troubleshooting guide below.
Q2: I am seeing no change in the phosphorylation status of AKT (pAKT) after this compound treatment. Why?
This compound is known to inhibit the PI3K/AKT signaling pathway by targeting PIP5Kα.[2][3][4] If you are not observing a decrease in pAKT levels, consider the following:
-
Basal AKT Activity: The cell line you are using may have low basal AKT activity. Consider stimulating the pathway (e.g., with growth factors) to establish a baseline before assessing the inhibitory effect of this compound.
-
Treatment Conditions: Ensure that the concentration of this compound and the treatment duration are adequate to inhibit the pathway.
-
Lysis Buffer Composition: It is crucial to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.
-
Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of AKT.
Q3: My Western Blot shows multiple non-specific bands. How can I resolve this?
Non-specific bands can be a common issue in Western Blotting. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a frequent cause of non-specific bands. Try reducing the antibody concentration and/or increasing the incubation time.
-
Blocking: Ensure that the blocking step is sufficient. You can try increasing the blocking time or changing the blocking agent (e.g., from non-fat milk to BSA, or vice versa).[5]
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.
Q4: I am observing a weak or no signal for my target protein. What should I do?
A weak or absent signal can be frustrating.[6][7][8] Consider these possibilities:
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells. You may need to load a higher amount of total protein on the gel.[7][9]
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
-
Antibody Inactivity: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Sub-optimal Antibody Dilution: The antibody concentration may be too low. Try a lower dilution (higher concentration).
-
Expired Reagents: Ensure that your ECL substrate and other reagents have not expired.
Quantitative Data Summary
The following table summarizes recommended concentrations of this compound used in cell culture experiments as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| PC-3 | 10, 20, 50 µM | Not Specified | Reduced cell proliferation | [1][2][3][4] |
| 22Rv1 | 20, 50 µM | 24 or 48 hours | Reduction in AR-V7 and CDK1 | [1][2] |
| C4-2 | Not Specified | 48 hours | Morphological changes, reduced tumor spheroids | [10] |
| Primary T cells | 10, 25 µM | 6 hours | Inhibition of PIP5Kα lipid-kinase activity | [11] |
Experimental Protocols
Cell Lysis for Western Blot Analysis
-
After treating cells with the desired concentration of this compound for the appropriate duration, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting Protocol
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. arp1.com [arp1.com]
- 6. Weak or no western blotting signal | Abcam [abcam.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Inconsistent results with ISA-2011B treatment
Welcome to the technical support center for ISA-2011B, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1α (PIP5K1α). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
Question 1: I am not observing the expected level of growth inhibition in my cancer cell line with this compound treatment. What are the possible reasons?
Answer:
Several factors could contribute to a lower-than-expected anti-proliferative effect. Here are some key aspects to consider:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, PC-3 prostate cancer cells show a significant reduction in proliferation at concentrations between 10-50 μM, while other cell lines might require higher concentrations or longer incubation times.[1][2] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
PIP5K1α Expression and Pathway Activation: The efficacy of this compound is dependent on the expression and activity of its target, PIP5K1α, and the reliance of the cells on the PI3K/AKT signaling pathway.[3] We recommend verifying the expression of PIP5K1α and the basal activity of the PI3K/AKT pathway (e.g., by measuring phosphorylated AKT) in your cell line.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO.[1] Ensure that the compound is fully dissolved and that the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Experimental Protocol: Adherence to a consistent and optimized protocol is critical. Please refer to our detailed "Cell Proliferation Assay" protocol below. Pay close attention to cell seeding density, treatment duration, and the specific proliferation assay being used.
Question 2: My Western blot results for phosphorylated AKT (p-AKT) are inconsistent after this compound treatment. How can I improve the reliability of these experiments?
Answer:
Inconsistent p-AKT results can be frustrating. Here are some troubleshooting steps:
-
Time Course of Treatment: The effect of this compound on p-AKT levels can be transient. It is advisable to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of AKT phosphorylation.
-
Basal p-AKT Levels: Ensure that your cells have a sufficiently high basal level of p-AKT to detect a decrease after treatment. This may require serum starvation followed by stimulation with a growth factor (e.g., EGF, IGF) to activate the PI3K/AKT pathway before adding this compound.
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
-
Antibody Quality: Use a well-validated antibody specific for phosphorylated AKT (e.g., at Serine 473).
-
Loading Controls: Always include a reliable loading control (e.g., total AKT, GAPDH, or β-actin) to ensure equal protein loading across your gel. For a detailed procedure, please see the "Western Blotting for p-AKT" protocol below.
Question 3: I am observing significant variability in tumor growth inhibition in my in vivo xenograft studies. What are the potential sources of this inconsistency?
Answer:
In vivo experiments are inherently more complex and subject to greater variability. Here are some factors to consider for improving consistency:
-
Drug Formulation and Administration: Ensure that this compound is properly formulated for in vivo use. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] The formulation should be prepared fresh for each administration. Inconsistent administration (e.g., intraperitoneal injection technique) can also lead to variability.
-
Animal and Tumor Homogeneity: Use mice of the same age, sex, and genetic background.[1] Ensure that the initial tumor volumes are as uniform as possible across all treatment and control groups before starting the treatment.
-
Dosing Schedule: Adhere strictly to the dosing schedule. In many studies, this compound is administered every other day.[1]
-
Tumor Measurement: Use a standardized and consistent method for measuring tumor volume (e.g., caliper measurements).
-
Sample Size: A sufficient number of animals per group is necessary to achieve statistical power and account for biological variability.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: In Vitro Efficacy of this compound on Cell Proliferation
| Cell Line | Cancer Type | Concentration (μM) | Proliferation Inhibition (%) | Reference |
| PC-3 | Prostate Cancer | 10 | 41.23% | [1][2] |
| PC-3 | Prostate Cancer | 20 | 51.35% | [1][2] |
| PC-3 | Prostate Cancer | 50 | 78.38% | [1][2] |
| MCF-7 | Breast Cancer | 25 | 45% | [4] |
| MDA-MB-231 | Breast Cancer | 25 | 19.5% | [4] |
Table 2: In Vivo Efficacy of this compound on Tumor Growth
| Xenograft Model | Cancer Type | Dose (mg/kg) | Treatment Duration | Tumor Volume Reduction | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 days | ~72% (from 2160 mm³ to 600 mm³) | [3] |
| 22Rv1 (AR-V7) | Prostate Cancer | 40 | 15 days | ~71% (from 844.12 mm³ to 243.77 mm³) | [5] |
Table 3: Effect of this compound on Protein Expression
| Cell Line/Model | Protein | Effect | Magnitude of Change | Reference |
| PC-3 | PIP5K1α | Decrease | 78.6% | [1][2] |
| LNCaP | p-AKT (Ser-473) | Decrease | 75.55% | [2] |
| PC-3 | p-AKT (Ser-473) | Decrease | 70.23% | [2] |
| C4-2 | AR | Decrease | 72% | [6] |
| C4-2 | CDK1 | Decrease | 96% | [6] |
| 22Rv1 Xenograft | AR-V7 | Decrease | 93% | [5] |
| MCF-7 | p-AKT (Ser-473) | Decrease | ~40% | [3] |
| MCF-7 | Cyclin D1 | Decrease | >90% | [3] |
Experimental Protocols
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[6]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the dark.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
Western Blotting for p-AKT
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., GAPDH) for normalization.
In Vivo Xenograft Study
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude), 8-12 weeks old.[1]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Groups: When tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation (e.g., in DMSO, PEG300, Tween-80, and saline).[1] Administer the drug (e.g., 40 mg/kg) via intraperitoneal injection every other day.[1] The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PIP5K1α, leading to reduced p-AKT and downstream signaling.
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ISA-2011B degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ISA-2011B, a potent PIP5K1α inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase-α (PIP5K1α).[1][2][3] By inhibiting PIP5K1α, this compound blocks the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial precursor for the PI3K/AKT signaling pathway.[4] This inhibition ultimately leads to reduced cell proliferation, survival, and invasion in cancer cells.[4][5]
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but a general consensus is as follows:
-
Powder: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] It should be kept in a dry and dark environment.[1]
-
Stock Solutions: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Q3: How should I prepare stock solutions of this compound?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2] For most small molecule inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided no precipitation occurs.[7]
Q4: Can this compound be shipped at room temperature?
A: Yes, this compound is stable enough for short-term shipping at ambient temperatures.[1][3] However, upon receipt, it should be stored under the recommended conditions to ensure long-term stability.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound, with a focus on problems related to its stability and handling.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or weaker than expected biological activity | Degradation of this compound | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended temperature and light-protection guidelines. 2. Prepare Fresh Stock Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder. 3. Use a Positive Control: Include a positive control in your experiment to confirm that the assay is performing as expected.[8] |
| Precipitation of the compound in cell culture media | Low Solubility | 1. Check Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. 2. Pre-warm Media: Gently pre-warm the cell culture media before adding the this compound stock solution. 3. Increase Agitation: Mix the solution thoroughly by gentle vortexing or inversion immediately after adding the compound to the media. |
| High background or off-target effects | Compound Degradation or Impurities | 1. Source a New Batch: If degradation is suspected, obtain a new vial of this compound. 2. Perform Dose-Response Curve: A clear dose-dependent effect that correlates with the known IC50 for the primary target suggests on-target activity.[9] 3. Use a Secondary Inhibitor: Validate findings with a structurally different inhibitor that targets the same protein to confirm the observed phenotype is due to on-target inhibition.[9] |
| Variability between experimental replicates | Inconsistent Compound Handling | 1. Standardize Aliquoting: Prepare single-use aliquots of the stock solution to ensure consistent concentration and minimize degradation from repeated freeze-thaw cycles.[2] 2. Consistent Pipetting: Use calibrated pipettes and consistent technique when adding the compound to your experimental setup. |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Supplier Recommendation |
| Powder | -20°C | 3 years | Immunomart[6] |
| 4°C | 2 years | Immunomart[6] | |
| -20°C | Long term (months to years) | MedKoo Biosciences[1] | |
| 0 - 4°C | Short term (days to weeks) | MedKoo Biosciences[1] | |
| Stock Solution | -80°C | 1 year | Selleck Chemicals[2] |
| -20°C | 1 month | Selleck Chemicals[2] | |
| -80°C | 2 years | MedchemExpress[10] | |
| -20°C | 1 year | MedchemExpress[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).[7]
-
Vortex the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.[2]
Protocol 2: General Cell-Based Assay with this compound
-
Culture cells to the desired confluency in the appropriate growth medium.
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with the downstream analysis, such as cell viability assays, western blotting, or reporter gene assays.
Visualizations
Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.
Caption: General workflow for a cell-based experiment using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to ISA-2011B
For Research Use Only. Not for use in diagnostic procedures.
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel targeted therapy, ISA-2011B. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help identify and overcome acquired resistance in cancer cell lines.
Introduction to this compound
This compound is a potent, ATP-competitive small molecule inhibitor targeting the kinase domain of the Epidermal Growth Factor Receptor (EGFR). It is designed for high specificity to EGFR variants with activating mutations (e.g., exon 19 deletions, L858R), which are common drivers in certain cancers. By inhibiting EGFR autophosphorylation, this compound blocks downstream signaling through critical survival and proliferation pathways, including the PI3K/AKT and RAS/MAPK cascades.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of emerging resistance to this compound in our cell cultures?
The primary indicator of acquired resistance is a loss of drug efficacy. Experimentally, this manifests as a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive line.[1][2][3] Visually, you may observe that cells continue to proliferate or maintain viability at this compound concentrations that were previously cytotoxic or cytostatic.
Q2: What are the most common molecular mechanisms of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted therapies, particularly kinase inhibitors, is a well-documented challenge.[4] Mechanisms can be broadly categorized as either on-target or off-target alterations.[5]
-
On-Target Alterations: These involve changes to the drug target itself. The most common is the acquisition of secondary mutations in the EGFR kinase domain, such as the "gatekeeper" T790M mutation, which can sterically hinder the binding of the inhibitor.[5] Amplification of the EGFR gene is another potential mechanism.[6][7]
-
Off-Target Alterations / Bypass Pathways: These mechanisms activate alternative signaling pathways that render the cell independent of EGFR signaling for survival and proliferation.[6][7][8] Common examples include the amplification or activating mutations of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling nodes like KRAS.[5][6][7]
-
Other Mechanisms: Less common, but still significant, mechanisms include phenotypic changes like the epithelial-to-mesenchymal transition (EMT), increased drug efflux through transporters like ABCB1, or epigenetic modifications that alter gene expression programs.[6][8]
Q3: What is the general workflow to identify the specific resistance mechanism in our this compound-resistant cell line?
A systematic approach is crucial for efficiently identifying the mechanism of resistance. A recommended workflow is outlined below.
Troubleshooting Guide
Problem: My this compound-sensitive cell line is now showing a higher IC50 value. What should I do first?
Answer: This is the classic sign of acquired resistance. The first step is to rigorously confirm and quantify this change.
-
Verify Cell Line Integrity: Authenticate your cell line using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination to rule out external factors.[3]
-
Confirm Compound Activity: Use a fresh aliquot of this compound from a validated stock to ensure the compound has not degraded.
-
Perform a Dose-Response Assay: Conduct a careful dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) on both your suspected resistant line and a cryopreserved sample of the original parental (sensitive) line.[9][10] A significant rightward shift in the dose-response curve and a higher IC50 value (typically >3-fold) confirms resistance.[11]
Problem: Western blot shows that p-EGFR (the direct target of this compound) is still inhibited in my resistant cells, but downstream signals like p-AKT and p-ERK are reactivated. What does this mean?
Answer: This is a strong indication of resistance mediated by a bypass signaling pathway . The drug is effectively binding to and inhibiting its target (EGFR), but the cancer cells have activated an alternative pathway to stimulate the downstream PI3K/AKT and/or MAPK pathways, rendering the inhibition of EGFR moot.
-
Next Steps:
-
Screen for Activated Kinases: Use a phospho-kinase array to simultaneously screen the relative phosphorylation levels of dozens of different kinases.[12] This can quickly identify which alternative RTKs or signaling molecules are hyperactivated in the resistant cells compared to the parental line.
-
Validate Hits: Once you have candidate bypass pathways (e.g., MET, HER2, IGF1R), validate them using specific Western blots for the phosphorylated and total protein levels of those targets.[6][7] Gene amplification, a common cause of RTK activation, can be assessed using qPCR or FISH.
-
Problem: We suspect a secondary mutation in the EGFR gene. How do we confirm it confers resistance?
Answer: If you've identified a candidate mutation (e.g., T790M) through sequencing, you must experimentally validate that this specific mutation is sufficient to cause resistance.
-
Site-Directed Mutagenesis: Obtain a plasmid containing wild-type EGFR. Use a site-directed mutagenesis protocol to introduce your specific mutation of interest into the EGFR sequence.[13][14][15]
-
Transfection/Transduction: Introduce the mutated EGFR construct into the parental (sensitive) cell line, which ideally has low or no endogenous EGFR expression. A stable cell line expressing the mutant EGFR is preferred.
-
Assess Resistance: Perform a dose-response assay on the newly generated cell line. If the cells expressing the mutant EGFR now exhibit a significantly higher IC50 for this compound compared to cells expressing wild-type EGFR, you have confirmed that the mutation confers resistance.
Quantitative Data Summaries
Table 1: Comparison of IC50 Values for this compound This table shows hypothetical IC50 values determined from a cell viability assay, demonstrating a significant shift indicative of acquired resistance.
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| PC-9 | Parental, this compound Sensitive | 15.2 ± 2.1 | 1.0 (Baseline) |
| PC-9-IR | This compound Resistant Derivative | 485.6 ± 35.8 | 31.9 |
Table 2: Densitometry Analysis from Western Blots This table summarizes hypothetical quantitative data from Western blots, comparing key signaling proteins in parental and resistant cells treated with 100 nM this compound for 6 hours. Values are normalized to a loading control (β-actin) and expressed relative to the untreated parental cells.
| Protein | PC-9 (Parental) | PC-9-IR (Resistant) | Interpretation |
| p-EGFR (Tyr1068) | 0.08 | 0.11 | On-target inhibition is maintained in both lines. |
| Total EGFR | 1.05 | 1.10 | No significant change in total EGFR expression. |
| p-MET (Tyr1234/1235) | 0.15 | 3.54 | Strong activation of MET in the resistant line. |
| Total MET | 1.02 | 3.21 | Increased total MET expression (amplification). |
| p-AKT (Ser473) | 0.21 | 0.95 | Downstream AKT signaling is reactivated. |
| p-ERK1/2 (Thr202/Tyr204) | 0.18 | 0.89 | Downstream ERK signaling is reactivated. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve Generation to Confirm Resistance (MTT Assay)
This protocol is used to determine and compare the IC50 values of this compound in sensitive and resistant cell lines.[10][16]
-
Cell Seeding: Seed parental and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of media). Allow cells to adhere for 24 hours.[17]
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 50 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old media and add 100 µL of the prepared drug dilutions to the appropriate wells (perform in triplicate). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle-only control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[18]
Protocol 2: Analysis of Signaling Pathways by Western Blot
This protocol allows for the analysis of protein expression and phosphorylation status to assess on-target drug effects and bypass pathway activation.[19][20][21]
-
Cell Treatment & Lysis: Plate parental and resistant cells. Once they reach ~80% confluency, treat them with this compound (e.g., at 100 nM) or vehicle for a specified time (e.g., 6 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).[19]
Protocol 3: Screening for Bypass Pathway Activation (Phospho-Kinase Array)
This protocol provides a broad screening method to identify hyperactivated kinases in resistant cells. The following is a generalized procedure based on commercially available kits (e.g., R&D Systems Proteome Profiler).[22][23][24][25]
-
Lysate Preparation: Prepare high-quality protein lysates from untreated parental and this compound-resistant cells as described in the Western Blot protocol. A protein concentration of 1-5 mg/mL is typically required.
-
Array Blocking: Add 1 mL of Array Buffer to each well containing a membrane and incubate for 1 hour at room temperature on a rocking platform.[22][23]
-
Lysate Incubation: Remove the blocking buffer and add the diluted cell lysate (typically 200-600 µg of total protein) to each membrane. Incubate overnight at 4°C on a rocker.[12][25]
-
Washing: Wash the membranes three times with 1X Wash Buffer for 10 minutes each to remove unbound proteins.[22][24]
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to the membranes and incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the membranes again, then incubate with Streptavidin-HRP for 30 minutes at room temperature.[24]
-
Detection: After a final wash, apply chemiluminescent reagents and expose the membranes to X-ray film or an imaging system.
-
Analysis: Compare the signal intensity of the paired spots on the array from the resistant lysate to the parental lysate. Densitometry analysis will reveal which kinases show increased phosphorylation in the resistant line.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 8. medscape.com [medscape.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bioinnovatise.com [bioinnovatise.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BioRender App [app.biorender.com]
- 18. clyte.tech [clyte.tech]
- 19. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. Phospho-kinase arrays. [bio-protocol.org]
Validation & Comparative
Validating the Inhibitory Effect of ISA-2011B on PIP5K1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ISA-2011B, a known inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), with other alternative inhibitors. The information is curated to facilitate an objective evaluation of its performance, supported by experimental data and detailed protocols.
Introduction to PIP5K1α
Phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) is a lipid kinase that plays a crucial role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol-4-phosphate (PI4P) to generate phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. Dysregulation of PIP5K1α activity has been implicated in various diseases, most notably in cancer, where it is often overexpressed and contributes to tumor progression and metastasis. This makes PIP5K1α an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has been developed to target PIP5K1α. It has shown promising anti-cancer effects in preclinical studies, particularly in prostate and breast cancer models. This guide will delve into the experimental validation of this compound's inhibitory effect on PIP5K1α and compare its performance with other known inhibitors of this kinase.
Performance Comparison of PIP5K1α Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency of this compound and a selection of alternative PIP5K1α inhibitors. It is important to note the distinction between cellular and enzymatic IC50 values. Cellular IC50 reflects the concentration of the inhibitor required to inhibit a biological process within a cell by 50%, while enzymatic IC50 measures the direct inhibition of the purified enzyme's activity by 50%.
| Inhibitor | Target(s) | IC50 Value | Assay Type | Reference(s) |
| This compound | PIP5K1α | HepG2: 7.76 µM | Cellular | [1] |
| SNU-387: 5.59 µM | Cellular | [1] | ||
| Skep-1: 8.20 µM | Cellular | [1] | ||
| PRF5: 4.21 µM | Cellular | [1] | ||
| Not active in a direct in vitro enzymatic assay | Enzymatic | [2] | ||
| Pyranobenzoquinone Derivative | hPIP5K1α | 1.55 µM | Enzymatic | [3][4] |
| PIP5K1α-IN-1 | PIP5K1α | 0.46 µM | Enzymatic | [3] |
| UNC3230 | PIP5K1C | ~41 nM | Enzymatic | [5][6] |
| Does not interact with PIP5K1A at 10 µM | [5] |
Note on this compound's Mechanism of Action: There are conflicting reports regarding the direct enzymatic inhibition of PIP5K1α by this compound. While multiple studies demonstrate its high binding affinity and potent inhibitory effects in cellular contexts, leading to the suppression of PIP5K1α-mediated signaling pathways[4][6][7], at least one study reported it to be inactive in a direct, in-vitro enzymatic assay[2]. This suggests that this compound's mechanism of action in cells might be more complex than direct competitive inhibition and could involve allosteric modulation or effects on protein stability.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the process of inhibitor validation, the following diagrams are provided.
Caption: The PIP5K1α signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer [umu.diva-portal.org]
- 6. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 7. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ISA-2011B and Other PIP5K1α Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ISA-2011B with other known inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α). This document provides a detailed analysis of their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α) is a critical enzyme in cellular signaling, catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key precursor for the generation of important second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), and also serves as a substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The dysregulation of the PIP5K1α/PI3K/AKT signaling pathway is implicated in the progression of various cancers, particularly prostate cancer, making PIP5K1α an attractive therapeutic target.[1]
This guide focuses on this compound, a novel and selective inhibitor of PIP5K1α, and compares its activity with other identified inhibitors of the same target.
Performance Comparison of PIP5K1α Inhibitors
The following table summarizes the quantitative data for this compound and other notable PIP5K1α inhibitors based on published in vitro studies.
| Inhibitor | Target(s) | Potency (IC50) | Selectivity Highlights | Key Cellular Effects |
| This compound | PIP5K1α , MARK1, MARK4 | Not explicitly reported, but exhibits high binding affinity. | High binding affinity for PIP5K1α. Also binds to MARK1 and MARK4.[2] | Significantly reduces proliferation of PC-3 prostate cancer cells at 10, 20, and 50 µM.[2][3] Inhibits AKT phosphorylation and downstream signaling.[4] Suppresses tumor growth in xenograft models.[2][3] |
| UNC3230 | PIP5K1C | ~41 nM | Highly selective for PIP5K1C over PIP5K1A and other kinases.[5][6][] | Reduces PIP2 levels and LPA-induced calcium signaling in dorsal root ganglia (DRG) neurons.[6] |
| PIP5K1α-IN-1 | PIP5K1α | 0.46 µM | Data on broad kinase selectivity is limited. | Inhibits PIP5K1α activity.[8] |
| Pyranobenzoquinone Compound | hPIP5K1α | 1.55 µM | Substrate-competitive mode of action.[9] | Induces apoptosis in LNCaP, DU145, and PC3 prostate cancer cells.[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PIP5K1α signaling pathway and a general workflow for evaluating inhibitor efficacy.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PIP5K1α.
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing MOPS, MgCl₂, and the substrates, fluorescently labeled phosphatidylinositol-4-phosphate (PI(4)P) and ATP.[9][10]
-
Enzyme and Inhibitor Incubation : Recombinant human PIP5K1α enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period at room temperature.
-
Reaction Initiation : The kinase reaction is initiated by the addition of the substrate mixture (PI(4)P and ATP). The reaction is allowed to proceed for a set time, typically 30 minutes, at a controlled temperature.
-
Reaction Termination : The reaction is stopped by the addition of a termination solution, often containing a chelating agent like EDTA to sequester Mg²⁺ ions.
-
Product Detection : The amount of product (PIP2) formed is quantified. This can be achieved through methods such as capillary electrophoresis with laser-induced fluorescence detection, which separates the fluorescently labeled substrate and product.[9][10] An alternative is an ATP depletion assay that measures the amount of ATP consumed during the kinase reaction.[11]
-
IC50 Calculation : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding : Prostate cancer cells (e.g., PC-3) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[4]
-
Compound Treatment : The following day, the cells are treated with various concentrations of the PIP5K1α inhibitor (e.g., this compound at 10, 20, and 50 µM) or a vehicle control (e.g., DMSO).[2][3]
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition : After the incubation period, 20 µL of MTS reagent is added to each well.[4]
-
Final Incubation : The plates are incubated for an additional 1 to 4 hours to allow for the conversion of the MTS tetrazolium compound into a soluble formazan product by metabolically active cells.
-
Absorbance Measurement : The absorbance of the formazan product is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PIP5K1α inhibitors in a mouse model.
-
Cell Implantation : Human prostate cancer cells (e.g., PC-3) are harvested and suspended in a suitable medium. Approximately 4 x 10⁶ cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]
-
Tumor Growth and Monitoring : The mice are monitored regularly for tumor formation. Tumor volume is typically measured every other day using calipers and calculated using the formula: (length x width²)/2.
-
Treatment Initiation : When the tumors reach a predetermined size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.[3]
-
Inhibitor Administration : The treatment group receives the PIP5K1α inhibitor (e.g., this compound at 40 mg/kg) via a specified route (e.g., intraperitoneal injection) at regular intervals (e.g., every other day).[3] The control group receives a vehicle solution.
-
Efficacy and Toxicity Assessment : Tumor growth is monitored throughout the treatment period. The body weight of the mice is also recorded as an indicator of systemic toxicity.
-
Endpoint and Analysis : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects of the inhibitor.
Conclusion
This compound has demonstrated significant potential as a selective inhibitor of PIP5K1α with promising anti-cancer activity, particularly in prostate cancer models. Its ability to disrupt the PI3K/AKT signaling pathway underscores its therapeutic relevance. While direct IC50 comparisons are not yet available for this compound, its potent cellular and in vivo effects position it as a valuable tool for cancer research. Further studies, including comprehensive kinase profiling and head-to-head comparisons with other emerging PIP5K1α inhibitors like UNC3230 and the pyranobenzoquinone compounds, will be crucial in fully elucidating its therapeutic potential and selectivity. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and further investigate the role of PIP5K1α inhibition in cancer and other diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
- 6. UNC 3230 | Other Kinases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an in vitro screening assay for PIP5K1α lipid kinase and identification of potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI(4)P 5-Kinase (PIP5KI) Activity Assay - Echelon Biosciences [echelon-inc.com]
Comparative Efficacy of ISA-2011B Across Diverse Cancer Types: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of ISA-2011B, a novel inhibitor of phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), with alternative therapies across various cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes critical biological pathways and experimental workflows.
Efficacy and Mechanism of Action of this compound
This compound is a potent anti-cancer agent that targets PIP5K1α, a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] By inhibiting PIP5K1α, this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and invasion.[1][2] This mechanism has shown significant preclinical efficacy, particularly in prostate and breast cancers.
Performance Comparison of this compound and Alternative Therapies
The following table summarizes the efficacy of this compound in various cancer cell lines and xenograft models, alongside data from alternative therapeutic agents targeting similar pathways or representing standard-of-care in respective cancer types.
| Cancer Type | Product/Alternative | Cell Line(s) | In Vivo Model | Efficacy |
| Prostate Cancer | This compound | PC-3 | PC-3 Xenograft | Reduced tumor growth.[1] |
| LNCaP | - | Reduced cell proliferation. | ||
| C4-2 | - | Decreased AR and CDK1 expression by 72% and 96% respectively. | ||
| DU145 | - | Significantly decreased AR expression. | ||
| 22Rv1 | 22Rv1 Xenograft | Suppressed tumor growth. | ||
| Docetaxel | - | Metastatic Hormone-Sensitive Prostate Cancer Patients | Median Overall Survival of 57.6 months with ADT vs. 44 months with ADT alone in the CHAARTED trial.[3] | |
| Breast Cancer | This compound | MCF-7, MDA-MB-231 | MDA-MB-231 Xenograft | 3-fold reduction in tumor size compared to vehicle control.[4] |
| Alpelisib (Piqray) + Fulvestrant | - | HR+/HER2- Advanced Breast Cancer Patients (SOLAR-1 trial) | Median Progression-Free Survival of 11.0 months vs. 5.7 months with placebo + fulvestrant in patients with PIK3CA mutations.[5] | |
| Lung Cancer | Pictilisib (GDC-0941) + Chemo | - | Advanced Non-Small Cell Lung Cancer Patients | 44% of patients showed a partial response in a Phase Ib study.[6] |
| Glioblastoma | Buparlisib (BKM120) | - | Recurrent Glioblastoma Patients (NCT01339052) | Minimal single-agent efficacy, with a median Progression-Free Survival of 1.7 months.[7] |
| Leukemia | Idelalisib (Zydelig) + Rituximab | - | Relapsed Chronic Lymphocytic Leukemia Patients (NCT01539512) | 81% overall response rate vs. 13% with placebo + rituximab.[8] |
| Melanoma | LY294002 | SK-Mel-28, B16, 501mel | - | Decreased invasion and migration of melanoma cell lines.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below, providing a basis for reproducibility and further investigation.
| Experiment | Protocol Details |
| This compound In Vivo Xenograft Studies (Prostate & Breast Cancer) | Cell Lines: PC-3 (prostate), MDA-MB-231 (breast). Animal Model: Immunocompromised mice (e.g., Nude or NOD/SCID).[10] Cell Injection: Subcutaneous injection of cancer cells into the flank. Treatment: this compound administered at specified doses (e.g., 40 mg/kg) intraperitoneally or orally. Monitoring: Tumor volume measured regularly with calipers. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][4] |
| SOLAR-1 Clinical Trial (Alpelisib in Breast Cancer) | Study Design: Phase III, randomized, double-blind, placebo-controlled study. Patient Population: Men and postmenopausal women with HR+, HER2- advanced breast cancer with a PIK3CA mutation, who have progressed on or after aromatase inhibitor therapy. Treatment Arms: Alpelisib (300 mg daily) + Fulvestrant (500 mg intramuscularly) vs. Placebo + Fulvestrant. Primary Endpoint: Progression-Free Survival (PFS).[5][11][12] |
| CHAARTED Clinical Trial (Docetaxel in Prostate Cancer) | Study Design: Phase III, randomized clinical trial. Patient Population: Men with metastatic hormone-sensitive prostate cancer. Treatment Arms: Androgen Deprivation Therapy (ADT) + Docetaxel (75 mg/m² for six cycles) vs. ADT alone. Primary Endpoint: Overall Survival (OS).[13][14] |
| NCT01339052 Clinical Trial (Buparlisib in Glioblastoma) | Study Design: Phase II, open-label, multicenter, multi-arm study. Patient Population: Patients with recurrent glioblastoma with PI3K pathway activation. Treatment: Buparlisib (100 mg daily). Primary Endpoints: PI3K pathway inhibition in tumor tissue and 6-month Progression-Free Survival (PFS6).[7][15] |
| NCT01539512 Clinical Trial (Idelalisib in Leukemia) | Study Design: Phase III, randomized, double-blind, placebo-controlled study. Patient Population: Patients with relapsed chronic lymphocytic leukemia. Treatment Arms: Idelalisib (150 mg twice daily) + Rituximab vs. Placebo + Rituximab. Primary Endpoint: Progression-Free Survival (PFS).[8][16] |
| LY294002 In Vitro Melanoma Studies | Cell Lines: Human melanoma cell lines such as SK-Mel-28, B16, and 501mel. Culture Conditions: Cells cultured in appropriate media (e.g., DMEM with 5% FCS). Treatment: Cells treated with LY294002 at various concentrations (e.g., 20 µM). Assays: Invasion assays (e.g., Boyden chamber), migration assays (e.g., wound healing/scratch assay), and proliferation assays (e.g., MTT).[9][17] |
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for efficacy testing.
Caption: Logical framework for comparing this compound.
References
- 1. pnas.org [pnas.org]
- 2. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 6. A phase IB dose-escalation study of the safety and pharmacokinetics of pictilisib in combination with either paclitaxel and carboplatin (with or without bevacizumab) or pemetrexed and cisplatin (with or without bevacizumab) in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idelalisib and rituximab in relapsed chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. ascopubs.org [ascopubs.org]
- 13. Chemohormonal Therapy in Metastatic Hormone-Sensitive Prostate Cancer: Long-Term Survival Analysis of the Randomized Phase III E3805 CHAARTED Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meritresearchjournals.org [meritresearchjournals.org]
- 15. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. pubcompare.ai [pubcompare.ai]
ISA-2011B Kinase Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor ISA-2011B, focusing on its cross-reactivity with other kinases. The information is supported by experimental data to offer an objective assessment of the compound's selectivity.
Introduction to this compound
This compound is a novel small molecule inhibitor primarily targeting Phosphatidylinositol 4-phosphate 5-kinase type-1 alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in various cellular processes, including cell growth, survival, and invasion.[2] This inhibitory action subsequently affects downstream signaling, notably the PI3K/AKT pathway, making this compound a compound of interest for cancer therapy research.[1][2][3]
Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, a comprehensive kinase screen was performed using the KINOMEscan™ platform. The compound was tested against a panel of 460 kinases, covering a significant portion of the human kinome.[1][2]
The primary target of this compound was confirmed to be PIP5K1α. In addition to its high affinity for PIP5K1α, this compound also demonstrated significant binding to Microtubule Affinity Regulating Kinase 1 (MARK1) and Microtubule Affinity Regulating Kinase 4 (MARK4).[1][2]
Quantitative Kinase Profiling Data
The following table summarizes the binding affinities of this compound for its primary target and key off-targets as determined by the KINOMEscan™ assay. The results are presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound (% of Control); a lower percentage indicates stronger binding.
| Kinase Target | Kinase Family | % of Control | Interpretation |
| PIP5K1α | Phosphoinositide Kinase | 0.5 | Primary Target |
| MARK1 | CAMK | 1.5 | Significant Off-Target |
| MARK4 | CAMK | 3.5 | Significant Off-Target |
Data sourced from Semenas J, et al. PNAS 2014.
Experimental Protocols
KINOMEscan™ Kinase Profiling
The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Brief Protocol:
-
Reaction Setup: Kinases, the test compound (this compound), and an immobilized ligand are combined in a multi-well plate.
-
Binding Competition: The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
Data Analysis: The results are reported as the percentage of the control (DMSO vehicle) signal.
Immunoprecipitation-Coupled PIP5K1α Kinase Activity Assay
To functionally validate the inhibitory effect of this compound on its primary target, a kinase activity assay was performed on immunoprecipitated PIP5K1α.
Principle: This assay measures the enzymatic activity of PIP5K1α by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into its substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce phosphatidylinositol 4,5-bisphosphate (PIP2). The radiolabeled product is then separated by thin-layer chromatography (TLC) and detected by autoradiography.
Detailed Protocol:
-
Cell Lysis: Cells expressing PIP5K1α are lysed in a buffer containing 1% Nonidet P-40 and protease/phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-PIP5K1α antibody to capture the kinase. Protein A/G-agarose beads are then added to pull down the antibody-kinase complex.
-
Washing: The immunoprecipitated complex is washed multiple times to remove non-specific proteins.
-
Kinase Reaction: The beads with the bound kinase are incubated in a kinase reaction buffer containing:
-
PI(4)P (substrate)
-
[γ-³²P]ATP (phosphate donor)
-
Reaction buffer components (e.g., HEPES, MgCl₂)
-
This compound or DMSO (vehicle control)
-
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated.
-
Autoradiography: The TLC plate is exposed to an X-ray film or a phosphor screen to visualize the radiolabeled PIP2.
-
Quantification: The intensity of the PIP2 spot is quantified to determine the kinase activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the cross-reactivity and functional inhibition of this compound.
Caption: Simplified signaling pathway of PIP5K1α and the inhibitory action of this compound.
References
In Vivo Validation of ISA-2011B: A Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of ISA-2011B, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), against standard chemotherapy in prostate cancer models. The data presented is compiled from published preclinical studies to assist in the evaluation of this compound's therapeutic potential.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PIP5K1α, a crucial enzyme in the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2][3][4][5][6] This pathway is frequently hyperactivated in various cancers, including prostate cancer, and plays a central role in cell growth, proliferation, survival, and invasion.[1][2][7][8] By blocking PIP5K1α, this compound disrupts the production of phosphatidylinositol (4,5)-bisphosphate (PIP2), a key substrate for PI3K, leading to the downstream inhibition of AKT phosphorylation and the subsequent suppression of tumorigenic processes.[1][3][5]
Comparative In Vivo Anti-Tumor Efficacy: this compound vs. Docetaxel
The following tables summarize the quantitative data from a key preclinical study comparing the anti-tumor activity of this compound with Docetaxel, a standard-of-care chemotherapy for prostate cancer, in a PC-3 human prostate cancer xenograft mouse model.
Table 1: Effect on Tumor Volume in PC-3 Xenograft Model
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 50 | 500.00 | - | [1] |
| This compound (40 mg/kg) | 50 | 42.00 | 91.6 | [1] |
| Docetaxel | 50 | Regression | >100 | [1] |
| This compound + Docetaxel | 50 | 36.00 | 92.8 | [1] |
Table 2: Biomarker Modulation in PC-3 Xenograft Tumors
| Treatment Group | p-AKT (Ser473) Expression | AR Expression | CDK1 Expression | Reference |
| This compound | Significantly Decreased | Reduced | Reduced | [1][6] |
| siRNA-mediated knockdown of PIP5K1α | Significantly Inhibited | - | - | [1] |
In Vivo Experimental Protocol: Xenograft Mouse Model
The following is a detailed methodology for a typical in vivo xenograft study to evaluate the anti-tumor activity of this compound.
1. Cell Culture:
-
Human prostate cancer cell lines (e.g., PC-3 or 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][9]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Handling and Tumor Implantation:
-
Male BALB/c nude mice (8-12 weeks old) are used for the study.[9]
-
A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.[10][11]
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
When tumors reach a mean volume of approximately 50-100 mm³, the mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drug, combination therapy).[1][12][13]
-
This compound is typically administered via intraperitoneal injection at a dose of 40 mg/kg, often every other day.[9][14]
-
The vehicle control group receives the same volume of the delivery vehicle (e.g., DMSO and PBS).
-
Bodyweight and tumor volume are measured regularly throughout the treatment period.[13]
4. Endpoint and Tissue Analysis:
-
The experiment is terminated after a predefined period (e.g., 15-24 days), or when tumors in the control group reach a certain size.[12][14]
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and photographed.
-
A portion of the tumor tissue is fixed in formalin for immunohistochemical analysis of biomarkers such as p-AKT, AR, and CDK1, while another portion can be snap-frozen for protein and RNA analysis.[4][14]
5. Statistical Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a two-sided t-test.[1]
Discussion of In Vivo Findings
Published in vivo studies consistently demonstrate the potent anti-tumor activity of this compound in prostate cancer xenograft models.[1][4][5][9] As a monotherapy, this compound significantly inhibits tumor growth, with one study reporting a 91.6% reduction in tumor volume in a PC-3 xenograft model.[1]
Notably, the combination of this compound with docetaxel resulted in a slightly greater tumor growth inhibition (92.8%) and was associated with reduced toxicity compared to docetaxel alone.[1] This suggests a potential synergistic effect and a favorable safety profile for combination therapies involving this compound.
The anti-tumor effects of this compound are corroborated by the modulation of key biomarkers within the tumor tissue. Treatment with this compound leads to a significant reduction in the phosphorylation of AKT, confirming the on-target inhibition of the PI3K/AKT pathway.[1] Furthermore, this compound has been shown to reduce the expression of the androgen receptor (AR) and cyclin-dependent kinase 1 (CDK1), both of which are critical for prostate cancer progression.[1][4][6]
In a model of enzalutamide-resistant prostate cancer (22Rv1 xenografts), this compound treatment led to a significant reduction in tumor volume and a 93% decrease in the expression of the AR-V7 splice variant, which is a key driver of resistance.[14] This highlights the potential of this compound in overcoming therapeutic resistance in advanced prostate cancer.
Conclusion
The available in vivo data strongly support the anti-tumor activity of this compound in prostate cancer models. Its mechanism of action, targeting the PIP5K1α/PI3K/AKT pathway, provides a sound rationale for its therapeutic potential. Head-to-head comparisons with standard-of-care agents like docetaxel demonstrate comparable or enhanced efficacy, particularly in combination, with a potentially improved safety profile. Further investigation into the clinical utility of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. pnas.org [pnas.org]
- 2. Novel Therapies Targeting the PI3K-AKT-mTOR pathway in treatment of Castration Resistant Prostate Cancer and Barriers to Development – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of ERα signaling and PIP5K1α/Akt pathways in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIP5K1α inhibition as a therapeutic strategy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of ISA-2011B and Established Therapies for HPV-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational agent ISA-2011B and established therapies for Human Papillomavirus (HPV)-positive cancers, including chemotherapy (cisplatin) and immunotherapy (PD-1 inhibitors). The information is intended to be an objective resource for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound is a novel small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a key enzyme in the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in various cancers and is also known to be modulated by HPV oncoproteins. Established therapies for HPV-positive cancers, such as cisplatin-based chemotherapy and PD-1/PD-L1 checkpoint inhibitors, have demonstrated significant clinical efficacy. This guide will compare the mechanistic underpinnings, preclinical efficacy, and experimental methodologies of this compound with these standard-of-care treatments. It is important to note that preclinical data for this compound in HPV-positive cancer models is limited; therefore, this comparison is based on its known mechanism of action and data from other cancer types, alongside extensive data for established therapies in HPV-positive models.
Mechanism of Action
This compound: Targeting the PI3K/AKT Pathway
This compound exerts its anti-cancer effects by inhibiting PIP5K1α, an enzyme responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a critical second messenger that, upon phosphorylation by PI3K, generates phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the activation of the pro-survival AKT signaling pathway.[1] By blocking PIP5K1α, this compound reduces PIP2 and subsequent PIP3 levels, thereby inhibiting AKT activation and its downstream effects on cell proliferation, survival, and invasion.[1][2] Notably, the HPV oncoproteins E6 and E7 have been shown to activate the PI3K/AKT pathway, suggesting a potential therapeutic rationale for targeting this pathway in HPV-positive cancers.[3][4][5] Furthermore, studies in HeLa cells, an HPV-positive cervical cancer cell line, have demonstrated that the depletion of PIP5K1α impairs the proper localization of key viral proteins, highlighting the potential of targeting this enzyme in HPV-driven malignancies.[6]
Established Therapies: DNA Damage and Immune Reactivation
Cisplatin , a platinum-based chemotherapeutic agent, functions primarily by forming adducts with DNA, which triggers DNA damage responses and ultimately leads to apoptosis in rapidly dividing cancer cells.[7] In HPV-positive cancers, cisplatin has an additional nuanced mechanism; it has been shown to reduce the expression of the viral oncoproteins E6 and E7.[8] This reduction can lead to the stabilization of the tumor suppressor p53 (targeted for degradation by E6) and retinoblastoma protein (Rb) (inactivated by E7), thereby promoting apoptosis.[7][8]
PD-1 (Programmed cell death protein 1) inhibitors are a class of immune checkpoint inhibitors that work by blocking the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction normally serves as an immune checkpoint to prevent excessive immune responses. However, cancer cells can exploit this pathway to evade immune surveillance. By blocking this interaction, PD-1 inhibitors unleash the anti-tumor activity of T-cells.[9] HPV oncoproteins, particularly E7, have been shown to upregulate PD-L1 expression, providing a clear rationale for the use of PD-1 inhibitors in HPV-positive cancers.[2][10][11]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies of this compound against cisplatin or PD-1 inhibitors in the same HPV-positive cancer models are not yet available. The following tables summarize existing preclinical data from various studies to provide an indirect comparison.
Table 1: In Vitro Cytotoxicity/Proliferation Inhibition
| Compound/Therapy | Cancer Model | Assay | Key Findings | Reference |
| This compound | PC-3 (Prostate Cancer) | MTS Proliferation Assay | Reduced proliferation to 21.62% of control at 50 µM. | [5] |
| Cisplatin | HPV-positive HNSCC cell lines | Proliferation Assay | Showed a trend towards more pronounced proliferation inhibition compared to HPV-negative lines, but not statistically significant. | [9] |
| Cisplatin | A549 (Lung Cancer), SKOV-3 (Ovarian Cancer) | MTT Assay | Induced cytotoxicity in a dose-dependent manner. | [12] |
| PD-1 Blockade + HPV Vaccine | TC-1 (HPV-positive tumor cells) | In vivo tumor growth | Combination led to complete tumor regression. | [13] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound/Therapy | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | PC-3 xenograft mice | 40 mg/kg, every second day | Significantly inhibited tumor growth. | [5] |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) xenografts | Not specified | Suppressed growth and invasiveness. Mean tumor volume of 600 mm³ vs. 2160 mm³ in controls. | [14] |
| Cisplatin | CAL-27 (HNSCC) xenograft mice with stable HPV-E6/E7 expression | Not specified | Most pronounced decrease in tumor volume in the HPV-E6/E7 group. | [15] |
| PD-1 Blockade + HPV Vaccine | TC-1 tumor-bearing mice | Not specified | 100% survival at day 120 with combination therapy. | [13] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating these therapies.
References
- 1. Human Papillomavirus 16 E7 Promotes EGFR/PI3K/AKT1/NRF2 Signaling Pathway Contributing to PIR/NF-κB Activation in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Risk HPV Oncoproteins and PD-1/PD-L1 Interplay in Human Cervical Cancer: Recent Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the PI3K/Akt/mTOR signalling pathway in human cancers induced by infection with human papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PI3K/Akt and c-Jun Signaling Pathways in Human Papillomavirus Type 16 Oncoprotein-Induced HIF-1α, VEGF, and IL-8 Expression and In Vitro Angiogenesis in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Type I Phosphatidylinositol-4-Phosphate 5-Kinases α and γ Play a Key Role in Targeting HIV-1 Pr55Gag to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased sensitivity of HPV-positive head and neck cancer cell lines to x-irradiation ± Cisplatin due to decreased expression of E6 and E7 oncoproteins and enhanced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential role of HPV oncoproteins in the PD-L1/PD-1 pathway in cervical cancer: new perspectives on cervical cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased expression of PD-L1 by the human papillomavirus 16 E7 oncoprotein inhibits anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expression of PD‑L1 by the human papillomavirus 16 E7 oncoprotein inhibits anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of PI3K/Akt and c-Jun signaling pathways in human papillomavirus type 16 oncoprotein-induced HIF-1α, VEGF, and IL-8 expression and in vitro angiogenesis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ISA-2011B: A Novel PIP5K1α Inhibitor Demonstrates Potent Anti-Tumor Efficacy in Preclinical Prostate Cancer Models
For Immediate Release
A comprehensive statistical analysis of preclinical data reveals that ISA-2011B, a first-in-class inhibitor of phosphatidylinositol-4-phosphate 5-kinase type 1 alpha (PIP5K1α), exhibits significant therapeutic efficacy in prostate cancer models, including those resistant to standard-of-care therapies. The findings, detailed below, position this compound as a promising candidate for further development in the treatment of advanced prostate cancer. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound has demonstrated substantial anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines and in vivo xenograft models. The data highlights its potency both as a monotherapy and in combination with existing treatments, particularly in overcoming resistance to enzalutamide.
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Proliferation
This compound significantly reduces the proliferation of prostate cancer cells in a dose-dependent manner. Notably, its efficacy is pronounced in castration-resistant prostate cancer (CRPC) cell lines.
| Cell Line | Treatment Concentration (µM) | Proliferation Reduction (%) vs. Vehicle | Citation |
| PC-3 | 10 | 41.23 | [1] |
| PC-3 | 20 | 51.35 | [1] |
| PC-3 | 50 | 78.38 | [1] |
In Vivo Efficacy: Inhibition of Tumor Growth in Xenograft Models
In animal models, this compound has shown a remarkable ability to suppress tumor growth. This effect is particularly significant in models of aggressive and treatment-resistant prostate cancer.
| Xenograft Model | Treatment | Mean Tumor Volume Reduction vs. Vehicle | Citation |
| 22Rv1 (AR-V7 overexpressing) | This compound (40 mg/kg) | 71.1% | [2] |
| PC-3 | This compound (40 mg/kg) | Significant inhibition (qualitative) | [3] |
Synergistic Effects with Enzalutamide
A key finding is the ability of this compound to overcome resistance to the androgen receptor (AR) inhibitor enzalutamide. The combination of this compound and enzalutamide demonstrates a synergistic effect in reducing the expression of AR-V7, a key driver of enzalutamide resistance.[4]
| Cell Line | Treatment | Effect on AR-V7 Expression | Citation |
| 22Rv1 | This compound + Enzalutamide | Better inhibitory effect than this compound alone | [4] |
Mechanism of Action: Targeting the PIP5K1α-PI3K/AKT Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PIP5K1α, a critical enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently deregulated in cancer and plays a central role in cell growth, survival, and proliferation. By inhibiting PIP5K1α, this compound disrupts the downstream signaling cascade, leading to reduced AKT activation and subsequent induction of apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of ERα signaling and PIP5K1α/Akt pathways in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted suppression of AR-V7 using PIP5K1α inhibitor overcomes enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ISA-2011B
This document provides essential safety and logistical information for the proper disposal of ISA-2011B, a cell-permeable and selective PIP5K1α inhibitor used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with waste disposal regulations.
Hazard and Disposal Information Summary
The following table summarizes key hazard and disposal information for this compound.
| Category | Information |
| Product Identification | This compound |
| CAS Number | 1395347-24-6[1] |
| Primary Use | Laboratory chemicals, for scientific research and development only.[1] |
| Hazard Classifications | Acute Toxicity 4, Oral.[2] |
| Signal Word | Warning.[2] |
| Hazard Statements | H302: Harmful if swallowed.[2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Disposal Method | Arrange disposal as special waste by a licensed disposal company, in consultation with local waste disposal authority, in accordance with national and regional regulations.[1] |
| Contaminated Packaging | Dispose of as unused product.[1] |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals must adhere to the following step-by-step protocol for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
-
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Preparing for Disposal:
-
For pure, unused this compound or residual powder:
-
Carefully sweep up or vacuum any spilled solid material and place it in the designated waste container.
-
-
For solutions containing this compound:
-
Do not dispose of solutions down the drain.
-
Collect all liquid waste containing this compound in a sealed, properly labeled container.
-
-
For contaminated labware (e.g., pipette tips, tubes, flasks):
-
If disposable, place them directly into the designated this compound waste container.
-
If reusable, decontaminate them according to your laboratory's standard procedures for this type of chemical.
-
4. Labeling Waste Containers:
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1395347-24-6"
-
The primary hazard(s): "Acute Toxicity"
-
The date the waste was first added to the container.
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
6. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the this compound waste.
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling ISA-2011B
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like ISA-2011B is paramount to ensure laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.
Properties of this compound
This compound is identified as a PIP5K1α inhibitor with potential applications in cancer research.[1] While comprehensive safety data is not publicly available, its nature as a novel research compound necessitates handling it with the assumption that it is hazardous.[2]
| Property | Value |
| Molecular Formula | C22H18ClN3O4 |
| Molecular Weight | 423.85 |
| CAS Number | 1395347-24-6 |
| Appearance | Solid |
| Color | White to off-white |
| Storage | Room temperature in continental US; may vary elsewhere |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for various handling procedures.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Dry Powder) | - ANSI Z87.1-compliant safety goggles- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- N95 respirator (in the absence of a chemical fume hood) |
| Solution Preparation | - ANSI Z87.1-compliant safety goggles- Face shield- Nitrile or neoprene gloves- Lab coat- Work within a certified chemical fume hood |
| In Vitro / In Vivo Administration | - Safety glasses or goggles- Nitrile gloves- Lab coat or disposable gown |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves- Lab coat |
Note: Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) if available.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses and nitrile gloves) before opening the package.
-
Verify that the container is properly labeled with the compound name, concentration, and date of receipt.[3]
-
Store this compound in a cool, dry, and dark place, away from incompatible materials.[2][3] The recommended storage temperature is room temperature for shipping in the continental US, but specific long-term storage conditions should be confirmed.[1]
-
Maintain an accurate inventory of the compound.[4]
Weighing and Solution Preparation:
This process should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Preparation:
-
Don the appropriate PPE: safety goggles, face shield, double gloves, and a lab coat.
-
Use a plastic-backed absorbent pad to line the work surface.[6]
-
-
Weighing:
-
Carefully weigh the desired amount of this compound solid.
-
Use anti-static weighing paper or a weighing boat.
-
-
Solubilization:
-
Add the appropriate solvent as per the experimental protocol.
-
Ensure the solvent is compatible with this compound.
-
Gently swirl or vortex to dissolve the compound completely.
-
-
Labeling and Storage:
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key stages of handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, absorbent pads, and weighing paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.[7]
Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated with an appropriate solvent or cleaning agent.
-
Work surfaces should be thoroughly cleaned after each use.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5][8]
-
Do not pour chemical waste down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Spill and Emergency Procedures:
In the event of a spill, remain calm and follow these steps:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or poses an immediate inhalation hazard.
-
If trained and safe to do so, contain the spill using a chemical spill kit.
-
For solid spills, gently cover with absorbent material to avoid creating dust.
-
For liquid spills, use absorbent pads to soak up the material, working from the outside in.
-
-
Report the spill to your laboratory supervisor and EHS department.
-
Seek medical attention immediately if you have been exposed to the chemical.[2]
Logical Relationship for Spill Response
Caption: A decision-making diagram for responding to a spill of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. twu.edu [twu.edu]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. essr.umd.edu [essr.umd.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. ehs.ufl.edu [ehs.ufl.edu]
- 7. une.edu [une.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
